N-Desalkyl itraconazole
Description
Properties
CAS No. |
1427177-48-7 |
|---|---|
Molecular Formula |
C31H30Cl2N8O4 |
Molecular Weight |
649.5 g/mol |
IUPAC Name |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C31H30Cl2N8O4/c32-22-1-10-28(29(33)15-22)31(18-40-20-34-19-36-40)44-17-27(45-31)16-43-26-8-6-24(7-9-26)39-13-11-38(12-14-39)23-2-4-25(5-3-23)41-21-35-37-30(41)42/h1-10,15,19-21,27H,11-14,16-18H2,(H,37,42)/t27-,31-/m0/s1 |
InChI Key |
FBAPZOQKYAPBHI-DHIFEGFHSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Appearance |
White to Off-White Solid |
melting_point |
>238°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
cis-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; |
Origin of Product |
United States |
Foundational & Exploratory
A Comparative Analysis of Itraconazole Metabolites: N-Desalkyl Itraconazole vs. Hydroxyitraconazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Itraconazole, a broad-spectrum triazole antifungal agent, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to the formation of multiple metabolites.[1][2] Among these, hydroxyitraconazole (OH-ITZ) and N-desalkyl itraconazole (ND-ITZ) are of significant pharmacological interest. This technical guide provides a comprehensive comparative analysis of the chemical structures, pharmacological activities, and analytical considerations for these two key metabolites. A detailed, field-proven experimental protocol for the simultaneous quantification of itraconazole and its major metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also presented, offering a self-validating system for robust and reliable measurements in complex biological matrices.
Introduction: The Metabolic Landscape of Itraconazole
Itraconazole is a cornerstone in the treatment of various fungal infections, from superficial mycoses to systemic life-threatening diseases.[3][4] Its therapeutic efficacy is intrinsically linked to its complex pharmacokinetic profile, which is heavily influenced by its metabolism.[5] The primary enzyme responsible for itraconazole's biotransformation is CYP3A4, which catalyzes a series of oxidative reactions.[1][2] This metabolic cascade produces several derivatives, with hydroxyitraconazole being the most abundant and pharmacologically active metabolite, while N-desalkyl itraconazole also plays a crucial role, particularly in the context of drug-drug interactions.[6][] Understanding the distinct characteristics of these metabolites is paramount for optimizing therapeutic drug monitoring, predicting drug interactions, and advancing the development of new antifungal agents.
Chemical Structure: A Tale of Two Modifications
The fundamental difference between N-desalkyl itraconazole and hydroxyitraconazole lies in the specific site of metabolic modification on the parent itraconazole molecule.
N-Desalkyl Itraconazole
N-desalkyl itraconazole is formed via the N-dealkylation of the 1-methylpropyl substituent on the triazolone ring of the parent molecule.[1] This metabolic process results in the removal of the entire sec-butyl group.
Hydroxyitraconazole
In contrast, hydroxyitraconazole is the product of aliphatic oxidation.[1] A hydroxyl group (-OH) is introduced onto the sec-butyl side chain of the triazolone moiety of itraconazole.[8][9]
The following DOT script generates a diagram illustrating the structural differences between N-Desalkyl Itraconazole and Hydroxyitraconazole, originating from the parent Itraconazole structure.
Caption: Metabolic conversion of Itraconazole to its primary metabolites.
Comparative Pharmacological Activity
The structural alterations described above have profound implications for the pharmacological profiles of N-desalkyl itraconazole and hydroxyitraconazole.
| Feature | N-Desalkyl Itraconazole | Hydroxyitraconazole |
| Antifungal Activity | Not reported to have significant antifungal activity.[10] | Exhibits antifungal activity comparable to the parent drug, itraconazole.[3][8] |
| CYP3A4 Inhibition | A potent inhibitor of CYP3A4, with in vitro studies showing it to be a more potent inhibitor than itraconazole itself. | A competitive inhibitor of CYP3A4, contributing to the overall inhibitory effect of itraconazole therapy. |
| Plasma Concentration | Circulates at lower concentrations compared to itraconazole and hydroxyitraconazole.[] | Circulates in plasma at concentrations often equal to or higher than the parent drug.[] |
Expert Insight: The comparable antifungal potency of hydroxyitraconazole necessitates its measurement alongside the parent drug for accurate therapeutic drug monitoring and assessment of clinical efficacy. Conversely, the potent CYP3A4 inhibitory activity of N-desalkyl itraconazole, despite its lower plasma concentrations, highlights its potential contribution to drug-drug interactions, a critical consideration in patients on polypharmacy.
Analytical Methodology: A Validated LC-MS/MS Protocol
The simultaneous quantification of itraconazole and its metabolites is crucial for both clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and throughput.
Experimental Protocol: Simultaneous Quantification in Human Plasma
This protocol is a robust, self-validating system for the determination of itraconazole, hydroxyitraconazole, and N-desalkyl itraconazole in human plasma.
4.1.1. Materials and Reagents
-
Itraconazole, Hydroxyitraconazole, and N-Desalkyl Itraconazole analytical standards
-
Itraconazole-d5 (internal standard)
-
Human plasma (pooled, drug-free)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
4.1.2. Sample Preparation (Protein Precipitation)
The causality behind choosing protein precipitation lies in its simplicity, speed, and ability to provide clean extracts suitable for LC-MS/MS analysis, minimizing matrix effects.
-
To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 50 µL of internal standard working solution (Itraconazole-d5 in methanol).
-
Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate plasma proteins. The acidic condition aids in the denaturation of proteins and improves the recovery of the analytes.
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
4.1.3. LC-MS/MS Conditions
The choice of a C18 column and a gradient elution is based on the need to separate the structurally similar analytes and elute them efficiently for sensitive detection.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation, for example:
-
0-0.5 min: 40% B
-
0.5-2.5 min: 40-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-40% B
-
3.1-4.0 min: 40% B
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized for the instrument used.
4.1.4. Data Analysis and Validation
The protocol's self-validating nature is ensured by adherence to regulatory guidelines for bioanalytical method validation (e.g., FDA or EMA). This includes assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.
The following DOT script visualizes the experimental workflow for the LC-MS/MS analysis.
Caption: Workflow for the quantification of itraconazole and its metabolites.
Conclusion
N-desalkyl itraconazole and hydroxyitraconazole, while both significant metabolites of itraconazole, exhibit distinct chemical structures and pharmacological profiles. Hydroxyitraconazole's contribution to the overall antifungal effect and N-desalkyl itraconazole's potent CYP3A4 inhibition are critical factors in the clinical use of itraconazole. The provided LC-MS/MS protocol offers a reliable and robust method for their simultaneous quantification, enabling a more comprehensive understanding of itraconazole's disposition and its impact on therapeutic outcomes and drug interactions. This in-depth knowledge is essential for researchers and drug development professionals working to optimize antifungal therapies and ensure patient safety.
References
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Liang, X., Van Parys, M., Ding, X., Zeng, N., Bi, L., Dorshort, D., McKnight, J., Milanowski, D., Mao, J., Chen, Y., Ware, J. A., Dean, B., Hop, C. E., & Deng, Y. (2016). Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry. Journal of Chromatography B, 1020, 111–119. [Link]
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Templeton, I. E., Thummel, K. E., Kharasch, E. D., Kunze, K. L., Hoffer, C., Nelson, W. L., & Isoherranen, N. (2008). Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo. Clinical pharmacology and therapeutics, 83(1), 77–85. [Link]
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Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Retrieved from [Link]
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Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Retrieved from [Link]
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Isoherranen, N., Kunze, K. L., Allen, K. E., Nelson, W. L., & Thummel, K. E. (2004). Role of itraconazole metabolites in CYP3A4 inhibition. Drug metabolism and disposition, 32(10), 1121–1131. [Link]
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Vogeser, M., & Spohrer, U. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with On-Line Solid-Phase Extraction. Clinical Chemistry and Laboratory Medicine, 41(7), 915-920. [Link]
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ResearchGate. (n.d.). Total synthesis of (2R,4S,2′S,3′R)-hydroxyitraconazole: Implementations of a recycle protocol and a mild and safe phase-transfer reagent for preparation of the key chiral units. Retrieved from [Link]
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PubChem. (n.d.). Hydroxyitraconazole. Retrieved from [Link]
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Synthink. (2023, August 15). Hydroxy Itraconazole. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Different HPLC analysis method of itraconazole. Retrieved from [Link]
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Der Pharmacia Lettre. (2017). Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. Retrieved from [Link]
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Patsnap. (2024, July 17). What is the mechanism of Itraconazole? Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of itraconazole and hydroxyitraconazole. Retrieved from [Link]
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ResearchGate. (2021, July 24). Itraconazole: A literature review on analytical and bio-analytical methods. Retrieved from [Link]
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Kunze, K. L., Nelson, W. L., Kharasch, E. D., Thummel, K. E., & Isoherranen, N. (2006). Stereochemical aspects of Itraconazole metabolism in vitro and in vivo. Drug metabolism and disposition, 34(4), 583–590. [Link]
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Felton, T., Troke, P., & Hope, W. W. (2014). Intrapulmonary Pharmacokinetics and Pharmacodynamics of Itraconazole and 14-Hydroxyitraconazole at Steady State. Antimicrobial agents and chemotherapy, 58(2), 773–780. [Link]
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Templeton, I. E., Thummel, K. E., Kharasch, E. D., Kunze, K. L., Hoffer, C., Nelson, W. L., & Isoherranen, N. (2008). Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo. Clinical Pharmacology & Therapeutics, 83(1), 77-85. [Link]
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Isoherranen, N., Kunze, K. L., Allen, K. E., Nelson, W. L., & Thummel, K. E. (2004). Role of itraconazole metabolites in CYP3A4 inhibition. Drug Metabolism and Disposition, 32(10), 1121-1131. [Link]
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Tani, M., Kudo, T., Ikeda, M., Hori, T., Hayama, T., Hoshino, T., ... & Kushida, H. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. Journal of pharmaceutical and biomedical analysis, 186, 113303. [Link]
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SciSpace. (n.d.). Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo. Retrieved from [Link]
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ResearchGate. (n.d.). Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma using Liquid Chromatography with Tandem Mass Spectrometry. Retrieved from [Link]
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An In-depth Technical Guide to the Stereochemistry and Chiral Separation of N-Desalkyl Itraconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-desalkyl itraconazole, a primary metabolite of the broad-spectrum antifungal agent itraconazole, presents a significant analytical challenge due to its inherent stereochemical complexity. As the parent drug, itraconazole, is administered as a racemic mixture of four diastereomers, its metabolism is highly stereoselective, leading to the formation of specific stereoisomers of its metabolites.[1][2] This guide provides a comprehensive exploration of the stereochemistry of N-desalkyl itraconazole and offers a detailed, field-proven framework for its chiral separation. We will delve into the causality behind experimental choices for chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), presenting robust starting protocols grounded in the successful separation of the parent compound and related azole antifungals. This document is intended to serve as a practical resource for researchers in drug metabolism, pharmacokinetics, and analytical development, enabling the accurate stereoisomeric characterization of this critical metabolite.
The Stereochemical Landscape of Itraconazole and its N-Desalkyl Metabolite
Itraconazole possesses three chiral centers, giving rise to eight possible stereoisomers.[2] The commercial formulation is a 1:1:1:1 racemic mixture of four cis-diastereomers, specifically two enantiomeric pairs.[2][3] The stereochemistry of these isomers is crucial as the metabolic pathway mediated by the cytochrome P450 3A4 (CYP3A4) enzyme is highly stereoselective.[1]
Experimental evidence has demonstrated that only two of the four administered stereoisomers, (2R,4S,2'R)-itraconazole and (2R,4S,2'S)-itraconazole, are significantly metabolized to N-desalkyl itraconazole (ND-ITZ).[1][2] This metabolic specificity dictates the stereochemical composition of the resulting ND-ITZ. The N-dealkylation occurs at the piperazine ring, removing the sec-butyl triazolone phenyl moiety, and thus the chiral center at the C2' position of the sec-butyl group is eliminated. However, the two chiral centers within the dioxolane ring (C2 and C4) are retained.
Consequently, N-desalkyl itraconazole, formed from the (2R,4S)-configured parent isomers, exists as a single diastereomer with a (2R,4S) configuration. As the starting material is a racemate of the parent drug, the resulting N-desalkyl itraconazole will be a racemic mixture of two enantiomers: (2R,4S)-N-desalkyl itraconazole and its enantiomer, which would logically be (2S,4R)-N-desalkyl itraconazole if the corresponding (2S,4R) parent isomers were metabolized, though literature suggests the metabolism is selective for the (2R,4S) pair. A reference mixture of ND-ITZ has been noted to contain two stereoisomers.
Diagram 1: Stereoselective Metabolism of Itraconazole to N-Desalkyl Itraconazole
Caption: Stereoselective metabolism of itraconazole by CYP3A4.
Chiral Separation of N-Desalkyl Itraconazole: A Methodological Framework
While specific, validated chiral separation methods for N-desalkyl itraconazole are not extensively documented in peer-reviewed literature, robust methodologies can be developed based on the successful separation of the structurally similar parent compound, itraconazole, and other azole antifungals. The primary techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), utilizing polysaccharide-based chiral stationary phases (CSPs).
The Causality of Chiral Stationary Phase Selection
The "three-point interaction" model is the cornerstone of chiral recognition on a CSP.[4] For effective separation, the enantiomers must form transient diastereomeric complexes with the chiral selector, and these complexes must have different association energies. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven highly effective for separating azole antifungals.[5][6][7]
The chiral recognition mechanism of these CSPs involves a combination of interactions, including:
-
Hydrogen bonding: With the carbamate groups on the polysaccharide backbone.
-
π-π interactions: Between the aromatic rings of the analyte and the phenyl groups of the CSP.
-
Steric hindrance: Where the analyte fits into the chiral grooves or cavities of the polysaccharide polymer.[4][8]
Given the structural similarity between itraconazole and N-desalkyl itraconazole (both containing aromatic rings, ether linkages, and triazole moieties), CSPs like cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(4-methylbenzoate) are excellent candidates for successful chiral separation.[5]
Proposed Protocol 1: Chiral HPLC Separation
This protocol outlines a starting point for developing a robust chiral HPLC method for the enantiomers of N-desalkyl itraconazole. Optimization will likely be required based on the specific instrumentation and sample matrix.
Step-by-Step Methodology:
-
Column Selection:
-
Primary Column: A cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel OD-H). This CSP is known for its broad applicability in separating chiral compounds.
-
Alternative Column: A cellulose tris(4-methylbenzoate) based column (e.g., Chiralcel OJ-H). This can offer complementary selectivity.[5]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-hexane and ethanol. A typical starting ratio is 90:10 (v/v).[7]
-
Ensure both solvents are HPLC grade and degas the mobile phase thoroughly before use to prevent bubble formation.
-
-
Instrumentation Setup:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Flow Rate: Set the initial flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 25°C.
-
Detection Wavelength: Set the UV detector to a wavelength where N-desalkyl itraconazole has significant absorbance (e.g., 225 nm or 264 nm).[9][10]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the N-desalkyl itraconazole standard in the mobile phase or a compatible solvent like ethanol to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis and Optimization:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the prepared sample.
-
If the enantiomers are not baseline resolved, systematically adjust the mobile phase composition. Increasing the ethanol content will generally decrease retention time but may also affect resolution. Small increments (e.g., changing to 92:8 or 88:12 n-hexane:ethanol) are recommended.
-
The flow rate and column temperature can also be adjusted to optimize the separation.
-
Diagram 2: Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for chiral HPLC method development.
Proposed Protocol 2: Chiral Supercritical Fluid Chromatography (SFC) Separation
SFC is an attractive alternative to HPLC for chiral separations, often providing faster analysis times, higher efficiency, and reduced organic solvent consumption.[11][12]
Step-by-Step Methodology:
-
Column Selection:
-
The same polysaccharide-based CSPs used for HPLC are generally effective in SFC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
-
-
Mobile Phase and Modifier:
-
Mobile Phase: Supercritical carbon dioxide (CO₂).
-
Modifier: An alcohol such as methanol, ethanol, or isopropanol is used as a modifier to adjust analyte retention and selectivity. A typical starting point is a gradient or isocratic elution with the modifier.
-
-
Instrumentation Setup:
-
SFC System: An SFC system with a fluid delivery module for CO₂ and the modifier, an autosampler, a column oven, and a back pressure regulator (BPR).
-
Back Pressure: Set the BPR to 150 bar.
-
Flow Rate: A typical total flow rate is 2-4 mL/min.
-
Column Temperature: Maintain the column temperature at 35-40°C.
-
Detection: UV detector set at an appropriate wavelength (e.g., 225 nm).
-
-
Sample Preparation:
-
Dissolve the N-desalkyl itraconazole standard in the modifier solvent (e.g., ethanol) to a suitable concentration.
-
-
Analysis and Optimization:
-
Equilibrate the column under the initial conditions.
-
Inject the sample.
-
Optimization involves adjusting the percentage of the modifier, the gradient slope, the back pressure, and the temperature to achieve the best resolution in the shortest time. Screening different alcohol modifiers (methanol vs. ethanol vs. isopropanol) can have a significant impact on selectivity.[6]
-
Data Presentation and System Suitability
For any developed chiral separation method, it is crucial to document the performance characteristics. The following table provides a template for summarizing the results of method development and validation.
| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |
| Retention Time (t_R) | e.g., 8.5 min | e.g., 10.2 min | - |
| Resolution (R_s) | \multicolumn{2}{c | }{e.g., > 2.0} | R_s > 1.5 |
| Tailing Factor (T) | e.g., 1.1 | e.g., 1.2 | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | e.g., > 5000 | e.g., > 5000 | > 2000 |
Conclusion
References
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Kunze, K. L., Nelson, W. L., Kharasch, E. D., Thummel, K. E., & Isoherranen, N. (2006). Stereochemical aspects of itraconazole metabolism in vitro and in vivo. Drug Metabolism and Disposition, 34(4), 583-590. [Link]
-
Isoherranen, N., Kunze, K. L., Allen, E. H., Nelson, W. L., & Thummel, K. E. (2004). Role of itraconazole metabolites in CYP3A4 inhibition. Drug Metabolism and Disposition, 32(10), 1121-1131. [Link]
-
Kačer, P., Kalíková, K., Tesařová, E., & Sýkora, D. (2016). Analytical and semipreparative chiral separation of cis-itraconazole on cellulose stationary phases by high-performance liquid chromatography. Journal of Separation Science, 39(14), 2739-2746. [Link]
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De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantiomeric separation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]
-
Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. Application Note. [Link]
-
Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules, 27(25), 8969. [Link]
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Toribio, L., Bernal, J. L., Nozal, M. J., & Jiménez, J. J. (2006). Separation and quantitation of the four stereoisomers of itraconazole in pharmaceutical formulations by electrokinetic chromatography. Electrophoresis, 27(4), 836-844. [Link]
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ResearchGate. (n.d.). Structures of the four stereoisomers of itraconazole. [Link]
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Ilisz, I., Aranyi, A., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 173-183. [Link]
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Imoto, Y., Mino, Y., Naito, T., Ono, T., & Kawakami, J. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. Journal of Pharmaceutical Health Care and Sciences, 6, 11. [Link]
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Aboul-Enein, H. Y., & Ali, I. (2003). Chiral separations by capillary electrophoresis. Journal of Separation Science, 26(3-4), 159-174. [Link]
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Subbarao, P. V., & Kumar, K. A. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-9. [Link]
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Advanced Technical Guide: N-Desalkyl Itraconazole Pharmacokinetics in Human Plasma
Executive Summary & Strategic Importance
N-Desalkyl Itraconazole (ND-ITZ) represents a critical, yet frequently under-characterized, metabolite of the antifungal agent Itraconazole (ITZ).[1][2][3] While Hydroxyitraconazole (OH-ITZ) is widely recognized as the primary bioactive metabolite responsible for therapeutic efficacy, ND-ITZ has emerged in advanced pharmacokinetic (PK) modeling as a potent mechanism-based inhibitor of CYP3A4.
For drug development professionals, quantifying ND-ITZ is not merely about metabolic profiling; it is essential for:
-
Accurate DDI Prediction: Standard models using only ITZ and OH-ITZ often under-predict the magnitude of drug-drug interactions (DDIs). Including ND-ITZ corrects these models due to its high inhibitory potency (
). -
Understanding Non-Linear PK: ND-ITZ contributes to the auto-inhibition of ITZ metabolism, driving the characteristic non-linear accumulation of the parent drug upon multiple dosing.
-
Bioanalytical Precision: As a structural analog, ND-ITZ must be chromatographically resolved from Keto-itraconazole and other metabolites to prevent ion suppression or quantification errors in LC-MS/MS assays.
Metabolic Genesis and Stereochemistry
Itraconazole is a triazole comprised of four cis-stereoisomers.[4] Its metabolism is extensively mediated by CYP3A4 , but the formation of ND-ITZ is highly stereoselective.
The N-Dealkylation Pathway
Unlike the formation of OH-ITZ (which involves hydroxylation of the sec-butyl side chain), ND-ITZ is formed via N-dealkylation , resulting in the loss of the sec-butyl group attached to the triazolone ring.
-
Substrate Specificity: Only specific cis-isomers of ITZ (specifically
and ) undergo this transformation efficiently. -
Downstream Fate: ND-ITZ accumulates in plasma, often exceeding the concentrations of minor metabolites like Keto-ITZ, though remaining lower than OH-ITZ.
Visualization: Itraconazole Metabolic Pathways
The following diagram illustrates the parallel metabolic clearance pathways of Itraconazole, highlighting the distinct formation of ND-ITZ.
Figure 1: Metabolic map of Itraconazole showing the parallel formation of Hydroxy-, Keto-, and N-Desalkyl metabolites by CYP3A4, including the critical auto-inhibition feedback loop.[7]
Pharmacokinetic Profile in Human Plasma[1][2][3][8][9][10][11][12][13]
The pharmacokinetics of ND-ITZ are characterized by significant accumulation during multiple dosing, mirroring the saturation kinetics of the parent drug.
Comparative PK Parameters (Steady State)
The table below summarizes the exposure of ND-ITZ relative to the parent and the major metabolite (OH-ITZ) in healthy volunteers (100-200 mg/day dosing).
| Parameter | Itraconazole (Parent) | Hydroxy-ITZ (Major) | N-Desalkyl ITZ (ND-ITZ) |
| Relative Exposure (AUC) | 1.0 (Reference) | ~1.5 - 2.0x | ~0.05 - 0.10x |
| Tmax (hours) | 3 - 5 | 3 - 5 | 4 - 6 (Formation rate limited) |
| Half-life (t1/2) | 30 - 40 h (Non-linear) | Similar to Parent | Similar to Parent |
| CYP3A4 Inhibition ( | Potent | Potent | Very Potent ( |
| Accumulation Ratio | High (>3.0) | High | High (Accumulates with dosing) |
The "Inhibition Load" Concept
While ND-ITZ circulates at lower concentrations than ITZ or OH-ITZ, its contribution to DDI is disproportionate due to its high affinity for CYP3A4.
-
Mechanism: ND-ITZ binds to the heme iron of CYP3A4.
-
Clinical Impact: In DDI simulations, omitting ND-ITZ leads to an underestimation of the "Area Under the Inhibition Curve," failing to predict the full extent of interactions with sensitive substrates like midazolam or simvastatin.
Bioanalytical Methodology (LC-MS/MS)[2][3][9][13][14]
Quantifying ND-ITZ requires a robust LC-MS/MS workflow capable of separating it from structurally similar metabolites. The following protocol is synthesized from validated methods (e.g., Liang et al., 2016; Shimadzu High-Speed Analysis).
Sample Preparation: Solid-Supported Liquid Extraction (SLE)
SLE is preferred over protein precipitation (PPT) to minimize matrix effects and improve sensitivity for this lower-abundance metabolite.
-
Aliquot: Transfer 150 µL human plasma to a 96-well plate.
-
Internal Standard: Add 20 µL stable isotope-labeled IS (e.g., Itraconazole-d3).
-
Dilution: Add 150 µL 0.1% Formic Acid (aq) to disrupt protein binding.
-
Loading: Load sample onto SLE+ plate (diatomaceous earth). Wait 5 mins for absorption.
-
Elution: Elute with 1 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Reconstitution: Evaporate to dryness and reconstitute in 100 µL Mobile Phase (50:50 MeOH:H2O).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~5.0).
-
Mobile Phase B: Acetonitrile (or MeOH/ACN blend).
-
Gradient: Steep gradient (e.g., 40% B to 95% B in 3 mins) is required to elute the highly lipophilic ITZ and ND-ITZ.
Mass Spectrometry Transitions (MRM)
ND-ITZ has a distinct mass shift due to the loss of the alkyl group.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Itraconazole | 705.3 | 392.4 | 40 | 35 |
| Hydroxy-ITZ | 721.3 | 408.4 | 40 | 35 |
| N-Desalkyl ITZ | 649.2 | 336.2 | 40 | 32 |
| Keto-ITZ | 719.3 | 406.4 | 40 | 35 |
Note: The transition 649.2 -> 336.2 is specific to the N-desalkyl metabolite (loss of sec-butyl group).
Clinical & Regulatory Implications
Drug-Drug Interaction (DDI) Modeling
Regulatory agencies (FDA/EMA) increasingly demand mechanistic static and dynamic models for strong CYP3A4 inhibitors.
-
The Problem: Using only
of ITZ and OH-ITZ results in a "gap" between predicted and observed DDI magnitude. -
The Solution: Incorporating ND-ITZ concentration and its
closes this gap. -
Recommendation: For any clinical DDI study involving Itraconazole as the perpetrator, plasma samples should be banked and assayed for ND-ITZ to validate PBPK models.
Therapeutic Drug Monitoring (TDM)
Currently, TDM focuses on ITZ + OH-ITZ > 0.5 - 1.0 µg/mL. ND-ITZ is not routinely monitored for efficacy because its antifungal activity is considered secondary to OH-ITZ. However, in cases of unexplained toxicity (hepatotoxicity), profiling minor metabolites like ND-ITZ and Keto-ITZ may provide mechanistic insights into metabolic saturation.
References
-
Templeton, I. E., et al. (2008). "Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo."[4][8] Clinical Pharmacology & Therapeutics.
-
Liang, X., et al. (2016). "Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry."[9] Journal of Chromatography B.
-
Kunze, K. L., et al. (2006). "Stereospecific metabolism of itraconazole by CYP3A4: dioxolane ring scission of azole antifungals."[4] Drug Metabolism and Disposition.
-
Isoherranen, N., et al. (2004). "Role of itraconazole metabolites in CYP3A4 inhibition."[4][5] Drug Metabolism and Disposition.
-
Kim, M. K., et al. (2020). "Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma... and its clinical application."[2] Translational and Clinical Pharmacology.
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N-Desalkyl Itraconazole: A Technical Examination of Its Role Beyond Direct Antifungal Activity
An In-depth Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Itraconazole, a broad-spectrum triazole antifungal agent, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, N-desalkyl itraconazole (ND-ITZ) has been identified as a significant circulating metabolite. While the parent drug, itraconazole, and its major metabolite, hydroxy-itraconazole (OH-ITZ), are well-characterized for their potent antifungal activities, the direct contribution of ND-ITZ to the overall antifungal effect has been a subject of scientific inquiry. This technical guide provides a comprehensive overview of N-desalkyl itraconazole, focusing on its metabolic generation, its established role as a potent cytochrome P450 3A4 (CYP3A4) inhibitor, and a critical evaluation of the existing evidence regarding its direct antifungal activity spectrum. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the complex pharmacology of itraconazole and its metabolites.
Introduction: The Metabolic Landscape of Itraconazole
Itraconazole (ITZ) is a cornerstone in the treatment of a wide range of fungal infections, from superficial mycoses to systemic and life-threatening diseases.[1][2][3][4][5][6] Its mechanism of action, like other azole antifungals, involves the inhibition of fungal lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][5][7] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.[4][7]
Upon oral administration, itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3] This biotransformation results in the formation of three major metabolites that have been detected in human plasma: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ).[8][9][10][11][12][13][14] While OH-ITZ is known to possess antifungal activity comparable to the parent drug, the pharmacological role of keto-ITZ and ND-ITZ is more complex.[12][15]
This guide will specifically focus on N-desalkyl itraconazole, exploring its formation, its significant impact on drug metabolism, and critically assessing the evidence for its direct antifungal properties.
Metabolic Pathway: The Genesis of N-Desalkyl Itraconazole
N-desalkyl itraconazole is a product of the sequential metabolism of itraconazole by CYP3A4. The metabolic process is stereoselective, with certain stereoisomers of itraconazole being more readily metabolized than others.[16][17] The formation of ND-ITZ involves the N-dealkylation of the itraconazole molecule.[8][10][16]
Figure 1: Simplified metabolic pathway of itraconazole via CYP3A4, leading to the formation of its major metabolites, including N-Desalkyl itraconazole.
The Primary Role of N-Desalkyl Itraconazole: A Potent CYP3A4 Inhibitor
A substantial body of research has established that N-desalkyl itraconazole is a potent inhibitor of the CYP3A4 enzyme.[10][12] This inhibitory activity is a critical factor in the well-documented drug-drug interactions associated with itraconazole therapy.[8][9] In fact, studies have shown that the inhibitory potency of ND-ITZ on CYP3A4 may be even greater than that of the parent drug, itraconazole.[10]
The clinical significance of this potent CYP3A4 inhibition is that co-administration of itraconazole with other drugs that are also metabolized by CYP3A4 can lead to elevated plasma concentrations of these concomitant medications, potentially increasing the risk of adverse effects.[8][9] The contribution of all three major metabolites (OH-ITZ, keto-ITZ, and ND-ITZ) to the overall CYP3A4 inhibition observed in vivo is significant and improves the prediction of drug-drug interactions compared to considering itraconazole alone.[8][9][13][14]
Antifungal Activity Spectrum: An Evaluation of the Evidence
The central question for drug development professionals and researchers is whether N-desalkyl itraconazole contributes directly to the antifungal efficacy of itraconazole therapy. Based on the currently available scientific literature, the evidence suggests that N-desalkyl itraconazole does not possess significant direct antifungal activity.
Multiple studies that have investigated the antifungal properties of itraconazole and its metabolites have concluded that only itraconazole and its hydroxylated metabolite, hydroxy-itraconazole, exhibit clinically relevant antifungal effects.[12] One study explicitly states that "Only ITZ and OH-ITZ were reported to have antifungal activity".[12]
While comprehensive in vitro susceptibility testing data for N-desalkyl itraconazole against a broad range of fungal pathogens is not widely published, the consensus in the field is that its primary pharmacological role is that of a CYP3A4 inhibitor rather than a direct-acting antifungal agent.
Comparative Antifungal Spectrum: Itraconazole and Hydroxy-Itraconazole
To provide a clear context for the lack of significant antifungal activity of N-desalkyl itraconazole, the established antifungal spectrum of the parent drug and its active metabolite, hydroxy-itraconazole, is summarized below. Itraconazole has a broad spectrum of activity against a variety of fungal pathogens.[1][4][5][6][18][19]
| Fungal Group | Species | Itraconazole Activity |
| Yeasts | Candida spp. | Generally susceptible, though activity against C. glabrata and C. krusei can be diminished.[5][20] |
| Cryptococcus neoformans | Susceptible[5][18][19] | |
| Malassezia spp. (Pityrosporum) | Susceptible[18][19] | |
| Moulds | Aspergillus spp. | Active against many species, including A. fumigatus, A. flavus, and A. niger.[1][5][18] |
| Dermatophytes (Trichophyton spp., Microsporum spp., Epidermophyton spp.) | Highly active[6][18][21] | |
| Dimorphic Fungi | Histoplasma capsulatum | Highly active[1][5] |
| Blastomyces dermatitidis | Highly active[1][5] | |
| Coccidioides immitis | Active[5] | |
| Sporothrix schenckii | Active[1][5] |
Experimental Protocols: In Vitro Antifungal Susceptibility Testing
Should researchers wish to investigate the antifungal activity of N-desalkyl itraconazole or other novel compounds, standardized methods for in vitro antifungal susceptibility testing are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols. The broth microdilution method is a commonly accepted reference standard.
Broth Microdilution Method (Adapted from CLSI M27 for Yeasts and M38 for Moulds)
This protocol outlines the general steps for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Figure 2: General workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.
Key Considerations for Protocol Self-Validation:
-
Standardized Inoculum: The final inoculum concentration is critical for reproducibility. Spectrophotometric or hemocytometer-based cell counting should be used for standardization.
-
Growth Medium: RPMI-1640 medium buffered with MOPS is the standard for most fungi.[22][23]
-
Endpoint Reading: The MIC endpoint should be read at a standardized time point (e.g., 24 or 48 hours) and is typically defined as the lowest concentration of the drug that causes a significant reduction in growth compared to the drug-free control.[24][25]
-
Quality Control Strains: The inclusion of quality control strains with known MIC ranges for standard antifungal agents (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258) is mandatory to ensure the validity of the experimental run.
Conclusion and Future Directions
For researchers in drug development, this distinction is crucial. While N-desalkyl itraconazole may not be a candidate for development as a direct antifungal agent, its potent CYP3A4 inhibition highlights the importance of comprehensive metabolite profiling during the development of new chemical entities. Understanding the pharmacological activity of all major metabolites is essential for accurately predicting a drug's safety and efficacy profile.
Future research could involve the synthesis of pure N-desalkyl itraconazole and its systematic testing against a broad panel of fungal isolates using standardized CLSI or EUCAST methodologies. Such studies would definitively confirm the lack of, or quantify any minimal, antifungal activity and provide a more complete picture of this important metabolite.
References
- Itraconazole - Wikipedia. (n.d.).
- Kunze, K. L., Nelson, W. L., Kharasch, E. D., Thummel, K. E., & Isoherranen, N. (2006). Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. Drug Metabolism and Disposition, 34(4), 583-590.
- Templeton, I. E., Thummel, K. E., Kharasch, E. D., Kunze, K. L., Hoffer, C., Nelson, W. L., & Isoherranen, N. (2008). Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo. Clinical Pharmacology & Therapeutics, 83(1), 77-85.
- Isoherranen, N., Kunze, K. L., Allen, K. E., Nelson, W. L., & Thummel, K. E. (2004). Stereochemical aspects of Itraconazole metabolism in vitro and in vivo. Drug Metabolism and Disposition, 32(10), 1121-1131.
- Templeton, I. E., Thummel, K. E., Kharasch, E. D., Kunze, K. L., Hoffer, C., Nelson, W. L., & Isoherranen, N. (2008). Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo. PubMed, 83(1), 77-85.
- Isoherranen, N., Kunze, K. L., & Thummel, K. E. (2004). Role of itraconazole metabolites in CYP3A4 inhibition.
- Itraconazole | C35H38Cl2N8O4. (n.d.). PubChem.
- Itraconazole. (2023). In StatPearls.
- Kim, J., Tang, J. Y., Gong, R., Kim, J., Lee, J. J., Clemons, K. V., ... & Chen, J. K. (2010). Itraconazole, a Commonly Used Antifungal that Inhibits Hedgehog Pathway Activity and Cancer Growth. Cancer Cell, 17(4), 388-399.
- Vermeer, L. M., Isringhausen, C. D., Ogilvie, B. W., & Buckley, D. B. (2016). Evaluation of Ketoconazole and Its Alternative Clinical CYP3A4/5 Inhibitors as Inhibitors of Drug Transporters: The In Vitro Effects of Ketoconazole, Ritonavir, Clarithromycin, and Itraconazole on 13 Clinically-Relevant Drug Transporters. Drug Metabolism and Disposition, 44(3), 453-459.
- Pharmacology of Itraconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 12). YouTube.
- Itraconazole oral solution | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PubChem.
- Denning, D. W., Radford, S. A., Oakley, K. L., & Warnock, D. W. (1997). Correlation between in-vitro susceptibility testing to itraconazole and in-vivo outcome of Aspergillus fumigatus infection. Journal of Antimicrobial Chemotherapy, 40(3), 401-414.
- Rodriguez-Tudela, J. L., Martinez-Suarez, J. V., & Dronda, F. (1995). Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain. Antimicrobial Agents and Chemotherapy, 39(7), 1593-1597.
- Itraconazole has antifungal coverage against most Candida as well as endem. (n.d.).
- Hiraoka, F., Komeno, T., Fuji, H., Nakayama, T., Nagao, M., & Matsumura, Y. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. Journal of Pharmaceutical and Biomedical Analysis, 186, 113317.
- Andes, D., Marchillo, K., & Van Ogtrop, M. (2003). Correlation of in vitro activity and in vivo efficacy of itraconazole intravenous and oral solubilized formulations by testing Candida strains with various itraconazole susceptibilities in a murine invasive infection. Journal of Antimicrobial Chemotherapy, 52(4), 677-684.
- Van Cutsem, J. (1989). The In-Vitro Antifungal Spectrum of Itraconazole. Mycoses, 32(S1), 7-13.
- Kaur, R., Kashyap, B., & Bhalla, P. (2018). In vitro susceptibility testing of four antifungal drugs against fungal isolates in onychomycosis. International Journal of Research in Medical Sciences, 6(8), 2736.
- Cauwenbergh, G. (1990). In vitro antifungal spectrum of itraconazole and treatment of systemic mycoses with old and new antimycotic agents.
- Templeton, I. E., Thummel, K. E., Kharasch, E. D., Kunze, K. L., Hoffer, C., Nelson, W. L., & Isoherranen, N. (2008). Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo. Scholars@Duke.
- Templeton, I. E., Thummel, K. E., Kharasch, E. D., Kunze, K. L., Hoffer, C., Nelson, W. L., & Isoherranen, N. (2008). Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo.
- What is the mechanism of Itraconazole? (2024, July 17).
- Patel, A. K. (n.d.). Itraconazole: A Quick Guide for Clinicians. The AFWG.
- Itraconazole. (n.d.). DermNet.
- Sharma, A., Sharma, J., & Gupta, M. (2015). Determination of minimum inhibitory concentrations of itraconazole, terbinafine and ketoconazole against dermatophyte species by broth microdilution method. Journal of Clinical and Diagnostic Research, 9(10), DC01-DC04.
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Mechanistic Profiling: N-Desalkyl Itraconazole & The Itraconazole Scaffold in Hedgehog Pathway Inhibition
This guide provides an in-depth technical analysis of the Hedgehog (Hh) pathway inhibition mechanism by Itraconazole (ITZ) and its metabolites, specifically addressing the role of N-Desalkyl Itraconazole (NDI) within this pharmacological cascade.
Executive Summary
The repurposing of the antifungal Itraconazole (ITZ) as an anticancer agent is predicated on its potent inhibition of the Hedgehog (Hh) signaling pathway .[1][2][3][4][5] Unlike canonical Hh inhibitors (e.g., Vismodegib) that bind the heptahelical bundle of Smoothened (SMO), the Itraconazole scaffold acts via a distinct mechanism targeting the Sterol Sensing Domain (SSD) .
This guide dissects the molecular mechanism of the ITZ scaffold, with a critical focus on its metabolic profile. While the parent compound (ITZ) and its major metabolite Hydroxy-itraconazole (OH-ITZ) are confirmed potent Hh inhibitors (IC₅₀ ~800 nM and ~1.2 µM, respectively), N-Desalkyl Itraconazole (NDI) represents a critical metabolic node. NDI is formed via CYP3A4-mediated cleavage of the sec-butyl side chain. While NDI exhibits superior potency against CYP3A4 (IC₅₀ ~0.4 nM), its Hh inhibitory potential is structurally compromised compared to the parent, highlighting a divergent Structure-Activity Relationship (SAR) essential for drug design.
Molecular Mechanism of Action
The core efficacy of the Itraconazole scaffold lies in its ability to modulate Smoothened (SMO) , a Class F G-Protein Coupled Receptor (GPCR).
The "Distinct Site" Hypothesis
Canonical SMO antagonists (Cyclopamine, Vismodegib) bind to the transmembrane heptahelical bundle (7TM). Itraconazole and its active metabolites utilize a non-competitive mechanism:
-
Target Site: ITZ binds to the Sterol Sensing Domain (SSD) of SMO, a region conserved in NPC1 and SCAP proteins.
-
Allosteric Modulation: Binding to the SSD induces a conformational lock that prevents SMO from adopting its active state.
-
Ciliary Trafficking Blockade: The hallmark of ITZ-mediated inhibition is the prevention of SMO accumulation in the Primary Cilium (PC). Unlike Cyclopamine, which allows SMO entry but blocks signaling, ITZ keeps SMO trapped in intracellular vesicles.
Signaling Cascade Visualization
The following diagram illustrates the specific blockade point of the ITZ scaffold within the Hh pathway.
Caption: Schematic of Hh signaling. ITZ/OH-ITZ bind the SMO SSD, preventing the critical translocation of SMO to the primary cilium. NDI is a downstream metabolite with reduced Hh affinity.
Pharmacological & Metabolic Profiling
Understanding the metabolic fate of Itraconazole is crucial for interpreting in vivo efficacy data.
The Metabolic Cascade
Itraconazole undergoes extensive metabolism by CYP3A4.
-
Itraconazole (Parent): Potent Hh inhibitor (IC₅₀ ~800 nM).
-
Hydroxy-Itraconazole (OH-ITZ): Formed by side-chain oxidation. Retains the sec-butyl group. Equally potent Hh inhibitor (IC₅₀ ~1.2 µM).
-
N-Desalkyl Itraconazole (NDI): Formed by N-dealkylation (loss of sec-butyl group).
-
CYP3A4 Activity: Extremely potent inhibitor (IC₅₀ ~0.4 nM).
-
Hedgehog Activity: Significantly Reduced. The sec-butyl side chain is a critical structural determinant for SSD binding. Loss of this group (as seen in NDI) diminishes Hh inhibitory potential, rendering NDI a "metabolic sink" for CYP inhibition rather than a primary Hh therapeutic driver.
-
Quantitative Comparison
| Compound | Hh Inhibition (IC₅₀) | CYP3A4 Inhibition (IC₅₀) | Primary Target |
| Itraconazole (ITZ) | ~800 nM | ~6.1 nM | SMO (SSD) & CYP51 |
| Hydroxy-ITZ (OH-ITZ) | ~1.2 µM | ~4.6 nM | SMO (SSD) |
| N-Desalkyl ITZ (NDI) | > 10 µM (Est.) | ~0.4 nM | CYP3A4 (Heme coordination) |
Data synthesized from Kim et al. (2010) and kinetic profiling studies.
Experimental Protocols for Validation
To validate the mechanism of N-Desalkyl Itraconazole or related analogues, the following self-validating protocols are recommended.
GLI-Luciferase Reporter Assay (Standard)
This assay quantifies the transcriptional output of the Hh pathway.
Reagents:
-
Cell Line: Shh-Light2 (NIH3T3 stably transfected with 8xGli-binding site luciferase plasmid).
-
Ligand: Recombinant Sonic Hedgehog (rShh) or SAG (SMO Agonist).
-
Controls: Vismodegib (Positive Control), DMSO (Negative).
Workflow:
-
Seeding: Plate Shh-Light2 cells at 10,000 cells/well in 96-well plates (DMEM + 10% Calf Serum).
-
Starvation: After 24h, switch to Low Serum Media (0.5% CS) to induce ciliogenesis.
-
Treatment:
-
Induce with rShh (100 ng/mL).
-
Co-treat with serial dilutions of ITZ, OH-ITZ, and NDI (10 nM – 10 µM).
-
-
Incubation: 30 hours at 37°C.
-
Readout: Lyse cells and measure Luciferase activity (RLU).
-
Validation: Normalize to Renilla luciferase (if co-transfected) or total protein (BCA) to rule out cytotoxicity.
BODIPY-Cyclopamine Competition Assay
Purpose: To determine if the test compound binds the canonical Cyclopamine site or the distinct ITZ site.
Workflow:
-
Expression: Use HEK293T cells overexpressing human SMO.
-
Staining: Incubate cells with 5 nM BODIPY-Cyclopamine (fluorescent probe).
-
Competition: Add excess (10 µM) of unlabeled competitor:
-
Vismodegib: Should displace BODIPY (Loss of fluorescence).
-
Itraconazole/NDI: Should NOT displace BODIPY (Fluorescence remains).
-
-
Analysis: Flow Cytometry (Mean Fluorescence Intensity).
-
Interpretation: If NDI does not displace BODIPY but inhibits GLI-Luciferase, it confirms an allosteric/SSD mechanism similar to the parent.
-
Workflow Visualization
The following diagram outlines the decision tree for validating Hh inhibition mechanism.
Caption: Experimental decision tree to classify Hh inhibitors. ITZ class compounds inhibit GLI but do not displace Cyclopamine and block ciliary trafficking.
References
-
Kim, J., et al. (2010). Itraconazole, a Commonly Used Antifungal that Inhibits Hedgehog Pathway Activity and Cancer Growth.[2][4][5][6][7] Cancer Cell, 17(4), 388-399.
-
Wang, Y., et al. (2017). Structural basis for specific inhibition of the Hedgehog pathway by itraconazole.[4] Journal of Biological Chemistry.
-
Pounds, R., et al. (2017). Repurposing itraconazole for the treatment of cancer. Oncology Letters.
-
Shi, W., et al. (2011). Itraconazole Side Chain Analogues: Structure-Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation and Hedgehog Signaling. Journal of Medicinal Chemistry.
-
Isoherranen, N., et al. (2004). The role of itraconazole metabolites in CYP3A4 inhibition.[1][8] Drug Metabolism and Disposition.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy [frontiersin.org]
- 4. reya-lab.org [reya-lab.org]
- 5. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Itraconazole | R51211 | antifungal agent | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Protocol: Identification and Kinetic Characterization of N-Desalkyl Itraconazole (ND-ITZ) in Liver Microsomes
Executive Summary
This technical guide details the experimental workflow for identifying and characterizing N-desalkyl itraconazole (ND-ITZ) , a major pharmacologically active and toxicologically relevant metabolite of Itraconazole (ITZ), using human liver microsomes (HLM). Unlike the primary metabolite hydroxy-itraconazole (OH-ITZ), ND-ITZ is formed via a sequential oxidative N-dealkylation pathway mediated primarily by CYP3A4 .
The protocol below integrates high-resolution mass spectrometry (LC-HRMS) with steady-state kinetic modeling. It is designed to ensure the differentiation of ND-ITZ (
Mechanistic Background
Metabolic Pathway
Itraconazole is extensively metabolized by the hepatic cytochrome P450 system. The primary route involves the oxidation of the dioxolane ring to form hydroxy-itraconazole (OH-ITZ) . However, a secondary or parallel pathway involves N-dealkylation , specifically the loss of the sec-butyl group attached to the triazolone moiety, yielding N-desalkyl itraconazole (ND-ITZ) .
-
Enzyme: CYP3A4 is the predominant catalyst for both hydroxylation and N-dealkylation.
-
Significance: ND-ITZ is not just a degradation product; it retains antifungal activity and exhibits higher potency as a CYP3A4 inhibitor than the parent drug, contributing to the non-linear pharmacokinetics and drug-drug interaction (DDI) profile of itraconazole.
Structural Logic & Mass Transitions
To identify these metabolites, one must track specific mass shifts corresponding to the metabolic modifications:
-
Parent (ITZ): Protonated precursor
. -
Hydroxy-ITZ (OH-ITZ): Oxidation (+16 Da)
. -
N-Desalkyl ITZ (ND-ITZ): Loss of sec-butyl group (
, -56 Da) .
Figure 1: Metabolic pathway of Itraconazole showing the formation of Hydroxy-ITZ and N-Desalkyl ITZ mediated by CYP3A4.
Experimental Design
Reagents and Materials
-
Liver Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Cofactor System: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM
). -
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade).
-
Internal Standard (IS): Itraconazole-
or Hydroxy-itraconazole- .
Critical Parameters
-
Linearity: CYP3A4 activity is time-dependent. Incubation times should not exceed 20-30 minutes to capture initial rate conditions.
-
Protein Concentration: 0.5 mg/mL is optimal to minimize non-specific binding (NSB), which is high for lipophilic drugs like ITZ.
-
Solubility: ITZ is highly lipophilic. Stock solutions should be prepared in DMSO, but the final DMSO concentration in the incubation mixture must remain < 0.1% (v/v) to avoid inhibiting CYP3A4.
Analytical Methodology (LC-HRMS)[1]
The identification relies on Multiple Reaction Monitoring (MRM) using a Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (Q-TOF/Orbitrap).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30%
90% B -
5-7 min: 90% B (Wash)
-
7.1 min: 30% B (Re-equilibration)
-
Mass Spectrometry Transitions (MRM)
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Itraconazole (ITZ) | 706.1 | 392.3 | 40 | 35 |
| Hydroxy-ITZ (OH-ITZ) | 722.1 | 408.3 | 40 | 38 |
| N-Desalkyl ITZ (ND-ITZ) | 649.1 | 376.2 | 40 | 35 |
| Internal Standard | 715.1 | 401.3 | 40 | 35 |
Note: The transition 649
Step-by-Step Protocol
Phase 1: Incubation Setup
-
Pre-incubation: Thaw HLM on ice. Dilute to 1.0 mg/mL (2x concentration) in KPi buffer (pH 7.4).
-
Substrate Preparation: Prepare a 200 µM stock of ITZ in DMSO. Dilute in buffer to create working standards (e.g., 2, 10, 50 µM).
-
Mixing: In 1.5 mL Eppendorf tubes, combine:
-
25 µL HLM (Final: 0.5 mg/mL)
-
20 µL Buffer
-
5 µL Substrate (Final: 0.2 - 5 µM)
-
-
Equilibration: Incubate at 37°C for 5 minutes.
Phase 2: Reaction Initiation & Quench
-
Start: Add 50 µL of pre-warmed NADPH regenerating system.
-
Incubate: Shake at 37°C for exactly 20 minutes .
-
Stop: Quench the reaction by adding 100 µL of ice-cold Acetonitrile containing Internal Standard .
-
Control: Include a "Zero-Cofactor" control (buffer instead of NADPH) to rule out non-enzymatic degradation.
Phase 3: Extraction
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 15,000 x g for 15 minutes at 4°C to pellet proteins.
-
Transfer: Move 100 µL of the supernatant to an LC vial for analysis.
Figure 2: Experimental workflow for the isolation and identification of ND-ITZ from microsomal incubations.
Data Analysis & Interpretation
Identification Criteria
To confirm ND-ITZ, the analyte must meet three criteria:
-
Retention Time (RT): ND-ITZ is less lipophilic than ITZ (due to loss of the butyl group) and should elute before the parent compound on a C18 column.
-
Mass Match: Precursor ion
. -
Fragment Match: Presence of the diagnostic product ion
376.2.
Kinetic Calculation
Calculate the intrinsic clearance (
- (Michaelis Constant): Reflects the affinity of CYP3A4 for ITZ in this specific pathway.
- (Maximum Velocity): Reflects the capacity of the system.
-
: Calculated as
.
Note: ND-ITZ formation often displays substrate inhibition kinetics at high ITZ concentrations (
References
-
Isoherranen, N., et al. (2004). "Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals." Drug Metabolism and Disposition.
-
Liang, X., et al. (2016). "Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma Using Liquid Chromatography With Tandem Mass Spectrometry."[1] Journal of Chromatography B.
-
Kunze, K. L., et al. (2006). "Stereospecific Metabolism of Itraconazole by CYP3A4." Drug Metabolism and Disposition.
-
Templeton, I., et al. (2008). "Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo." Clinical Pharmacology & Therapeutics.
Sources
N-Desalkyl itraconazole binding affinityto CYP3A4 enzymes
Title: Technical Guide: Binding Affinity and Inhibition Mechanism of N-Desalkyl Itraconazole to CYP3A4
Executive Summary
N-Desalkyl itraconazole (ND-ITZ) is a major, pharmacologically active metabolite of the antifungal agent itraconazole (ITZ).[1][2][3] While ITZ itself is a potent inhibitor of Cytochrome P450 3A4 (CYP3A4), ND-ITZ exhibits a binding affinity and inhibitory potency that equals or exceeds that of the parent compound. Specifically, ND-ITZ demonstrates an unbound half-maximal inhibitory concentration (
Mechanistic Basis of Interaction
Metabolic Formation and Structure
ND-ITZ is formed via a sequential oxidative pathway mediated primarily by CYP3A4. The parent drug, itraconazole, undergoes hydroxylation at the sec-butyl side chain of the triazolone ring to form hydroxy-itraconazole (OH-ITZ) . This intermediate is further oxidized to keto-itraconazole (Keto-ITZ) , followed by N-dealkylation (cleavage of the oxidized sec-butyl group) to yield N-desalkyl itraconazole (ND-ITZ) .
-
Structural Modification: The loss of the bulky sec-butyl group reduces steric hindrance around the triazolone ring, potentially facilitating tighter packing within the CYP3A4 active site access channel.
-
Stereochemistry: Itraconazole is administered as a mixture of four stereoisomers.[3][5][6][7] Metabolism is stereoselective, with the (2R,4S) isomers predominantly yielding the abundant metabolites observed in plasma.
Binding Mode (Type II Interaction)
Like the parent compound, ND-ITZ is a Type II ligand .
-
Heme Coordination: The nitrogen atom (N4) of the triazole ring coordinates directly with the heme ferric iron (
) of CYP3A4. This displacement of the water aquo-ligand results in a transition from high-spin to low-spin state (or stabilization of the low-spin state), characteristic of Type II binding. -
Access Channel Occupation: The extended lipophilic "tail" (phenyl-piperazine-phenyl-dioxolane moiety) occupies the large, hydrophobic substrate-binding pocket and access channel of CYP3A4, preventing the binding of other substrates (e.g., midazolam, testosterone) via steric exclusion.
Quantitative Binding Metrics
The following data summarizes the inhibitory potency of Itraconazole and its sequential metabolites. The significantly lower
Table 1: Comparative Inhibition Potency against CYP3A4 (Midazolam 1'-Hydroxylation)
| Compound | Unbound | Unbound | Mechanism |
| Itraconazole (ITZ) | 6.1 nM | ~1.3 nM | Competitive / Mixed |
| Hydroxy-ITZ (OH-ITZ) | 4.6 nM | ~14.4 nM | Competitive |
| Keto-ITZ | 7.0 nM | N/A | Competitive |
| N-Desalkyl ITZ (ND-ITZ) | 0.4 nM | < 1.0 nM | Competitive |
Data Source: Isoherranen et al. (2004) and Templeton et al. (2010).
Note on Causality: The discrepancy between ITZ's unbound plasma concentration and the magnitude of clinical DDIs is largely resolved by accounting for ND-ITZ. Its sub-nanomolar potency means even low circulating unbound fractions contribute significantly to enzyme saturation.
Experimental Protocols
To rigorously assess ND-ITZ binding, two complementary assays are recommended: Spectral Binding (direct physical interaction) and Inhibition Kinetics (functional impact).
Protocol A: Type II Spectral Binding Assay
This assay measures the direct coordination of the ligand to the heme iron.
Reagents:
-
Recombinant CYP3A4 (Supersomes or purified protein) at ~1 µM.
-
Buffer: 100 mM Potassium Phosphate (pH 7.[8]4) + 20% Glycerol.
-
Ligand: ND-ITZ stock in DMSO (Keep final DMSO < 0.2%).
Workflow:
-
Baseline Correction: Place CYP3A4 solution in both sample and reference cuvettes (split-beam spectrophotometer). Record baseline (400–500 nm).
-
Titration: Add ND-ITZ to the sample cuvette and an equivalent volume of solvent to the reference cuvette.
-
Measurement: Record difference spectra.
-
Characteristic Signal: Look for a Type II spectrum with a peak at ~425–435 nm and a trough at ~390–410 nm .
-
-
Data Analysis: Plot the difference in absorbance (
) vs. ligand concentration . -
Calculation: Fit data to the hyperbolic binding equation (Michaelis-Menten equivalent) to determine the spectral dissociation constant (
).
Protocol B: CYP3A4 Inhibition Assay (Midazolam Probe)
This assay determines the functional reduction in catalytic activity.
Reagents:
-
Human Liver Microsomes (HLM) or Recombinant CYP3A4.
-
Probe Substrate: Midazolam (2–5 µM, near
). -
Cofactor: NADPH generating system.
-
Inhibitor: ND-ITZ (concentration range: 0.01 nM – 100 nM).
Workflow:
-
Pre-Incubation: Incubate HLM (0.05 mg/mL) with ND-ITZ for 5 minutes at 37°C.
-
Initiation: Add NADPH and Midazolam.
-
Reaction: Incubate for 5–10 minutes (linear phase).
-
Termination: Quench with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Target Analyte: 1'-Hydroxy-Midazolam.
-
-
Calculation: Plot % Activity remaining vs. log[ND-ITZ]. Fit to the sigmoidal dose-response equation to derive
.
Visualization of Pathways and Workflows
Diagram 1: Metabolic Pathway & Potency Hierarchy
This diagram illustrates the sequential oxidation of Itraconazole to ND-ITZ and the resulting increase in inhibitory potency.
Caption: Sequential metabolism of Itraconazole leads to N-Desalkyl Itraconazole, which exhibits a >10-fold higher binding affinity (lower IC50) for CYP3A4 compared to the parent drug.
Diagram 2: Spectral Binding Assay Workflow
A logical flow for determining the physical binding constant (
Caption: Step-by-step workflow for the spectral binding assay used to determine the dissociation constant (Ks) of Type II ligands like ND-ITZ.
Clinical Relevance & DDI Implications
The high affinity of ND-ITZ necessitates its inclusion in Physiologically Based Pharmacokinetic (PBPK) modeling. Ignoring ND-ITZ leads to a systematic underprediction of DDI magnitude.
-
Accumulation: Due to a longer elimination half-life than ITZ, ND-ITZ accumulates upon multiple dosing.
-
Sustained Inhibition: The combination of high affinity (
nM) and high plasma concentration results in sustained suppression of CYP3A4 activity, affecting the clearance of co-administered drugs like midazolam, simvastatin, and tacrolimus.
References
-
Isoherranen, N., et al. (2004). "Role of Itraconazole Metabolites in CYP3A4 Inhibition." Drug Metabolism and Disposition, 32(10), 1121–1131. Link
-
Templeton, I., et al. (2010). "Accurate Prediction of Dose-Dependent CYP3A4 Inhibition by Itraconazole and Its Metabolites From In Vitro Inhibition Data." Clinical Pharmacology & Therapeutics, 88(4), 499–505. Link
-
Kunze, K. L., et al. (2006). "Stereochemical Aspects of Itraconazole Metabolism In Vitro and In Vivo." Drug Metabolism and Disposition, 34(4), 583–590.[1] Link
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link
Sources
- 1. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ITRACONAZOLE [drugs.ncats.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Surface Plasmon Resonance Analysis of Antifungal Azoles Binding to CYP3A4 with Kinetic Resolution of Multiple Binding Orientations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
N-Desalkyl itraconazole plasma extractionprotocols (LLE vs. SPE)
An Application Guide to Plasma Extraction of N-Desalkyl Itraconazole: A Comparative Analysis of Liquid-Liquid (LLE) and Solid-Phase (SPE) Extraction Protocols
Abstract
This technical guide provides a detailed examination of two primary sample preparation techniques for the quantification of N-desalkyl itraconazole and its parent compound, itraconazole, in human plasma: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Designed for researchers, clinical scientists, and drug development professionals, this document delves into the fundamental principles of each method, offers detailed, step-by-step protocols, and presents a comparative analysis to guide the selection of the most appropriate technique for specific bioanalytical needs. The causality behind experimental choices is explained to ensure technical accuracy and field-proven insights, empowering laboratories to develop robust and reliable methods for therapeutic drug monitoring and pharmacokinetic studies.
Introduction: The Analytical Imperative for Itraconazole and Its Metabolites
Itraconazole (ITZ) is a broad-spectrum, triazole antifungal agent widely used for treating systemic and superficial fungal infections.[1][2] Its clinical efficacy is complicated by highly variable patient pharmacokinetics.[3] Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into numerous metabolites.[2][4] The main active metabolite is hydroxy-itraconazole (OH-ITZ), which exhibits antifungal activity comparable to the parent drug and often circulates at higher plasma concentrations.[4][5]
Other significant metabolites, such as keto-itraconazole and N-desalkyl-itraconazole (ND-ITZ), also contribute to the overall pharmacological and toxicological profile.[1][6] Given this complex metabolic pathway and the potential for drug-drug interactions, therapeutic drug monitoring (TDM) is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity.[2][7][8]
Accurate quantification of these compounds in plasma is the cornerstone of effective TDM.[9] However, plasma is a complex biological matrix, and its components can significantly interfere with sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10] Therefore, a robust sample preparation step is essential to isolate the analytes of interest, remove interfering substances, and concentrate the sample. This guide focuses on two gold-standard extraction techniques, LLE and SPE, providing the theoretical grounding and practical protocols necessary for their successful implementation.
Fundamental Principles of Plasma Extraction
The choice between LLE and SPE is dictated by a balance of required sample cleanliness, throughput needs, cost, and available resources. Understanding the core mechanism of each is key to effective method development.
Liquid-Liquid Extraction (LLE)
LLE is a classic separation technique based on the principle of differential solubility.[11] The process involves partitioning an analyte between two immiscible liquid phases—typically an aqueous phase (the plasma sample) and an organic solvent.[12][13] The efficiency of the extraction is governed by the analyte's partition coefficient (K_d), which is the ratio of its concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[11]
For ionizable compounds like N-desalkyl itraconazole, the pH of the aqueous phase is a critical parameter. By adjusting the pH to be approximately two units above the analyte's pKa, the molecule is shifted to its non-ionized, more hydrophobic state, which dramatically increases its solubility in the organic solvent and drives the extraction.[13]
Advantages:
-
Low cost of consumable materials.[14]
-
Simple and well-established technique.[15]
-
Effective for a wide range of analytes.
Disadvantages:
-
Requires large volumes of organic solvents, which can be costly and pose environmental concerns.[14][16]
-
Prone to the formation of emulsions, which complicates phase separation.[17]
-
Generally more labor-intensive and less amenable to high-throughput automation compared to SPE.[15]
Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used for sample preparation that isolates analytes from a liquid matrix onto a solid sorbent.[18][19] The process operates on the principle of selective affinity between the analyte and the solid phase material.[20] A typical SPE workflow involves four key steps:
-
Conditioning: The sorbent is washed with a solvent (e.g., methanol) to activate the functional groups and then equilibrated with a solution similar to the sample matrix to ensure optimal analyte retention.[15][20]
-
Loading: The pre-treated plasma sample is passed through the sorbent bed. Analytes of interest are retained on the sorbent through specific interactions (e.g., hydrophobic, ionic), while most of the sample matrix passes through to waste.[20][21]
-
Washing: The sorbent is rinsed with a specific solvent designed to remove weakly bound matrix interferences without dislodging the target analytes.[21]
-
Elution: A strong solvent is used to disrupt the interaction between the analytes and the sorbent, releasing them for collection.[21]
Advantages:
-
Provides higher selectivity and produces cleaner extracts, reducing matrix effects in subsequent analyses.[17][18]
-
Significantly reduces solvent consumption compared to LLE.[17][18]
-
Highly amenable to automation, making it ideal for high-throughput environments.[14][18]
-
Offers a wide variety of sorbent chemistries for tailored method development.[22]
Disadvantages:
-
Higher cost per sample due to disposable cartridges or plates.[22]
-
Method development can be more complex than for LLE.
Comparative Analysis: LLE vs. SPE
The selection of an extraction method is a critical decision in the bioanalytical workflow. The table below summarizes the key performance and practical characteristics of LLE and SPE for the extraction of N-desalkyl itraconazole from plasma.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Analyte partitioning between two immiscible liquid phases based on solubility.[12] | Selective retention of analyte on a solid sorbent followed by elution.[20] |
| Selectivity | Moderate; primarily based on polarity and pH adjustment. | High; can be tailored by choosing specific sorbent chemistries (e.g., reversed-phase, ion-exchange).[17] |
| Recovery | Generally good but can be affected by emulsion formation and analyte solubility. | High and reproducible when the method is optimized.[23] |
| Matrix Effect | Can be significant due to co-extraction of endogenous plasma components (e.g., phospholipids). | Generally lower, resulting in cleaner extracts and reduced ion suppression in MS analysis.[17] |
| Throughput | Lower; difficult to automate fully and often processed sample-by-sample.[15] | High; easily automated with 96-well plate formats and robotic systems.[18] |
| Solvent Consumption | High; requires significant volumes of organic solvent for extraction.[16] | Low; uses minimal solvent volumes for conditioning, washing, and elution.[18] |
| Cost per Sample | Low (consumables); primarily glassware and bulk solvents. | Higher; requires disposable SPE cartridges or plates. |
| Method Development | Relatively straightforward; focuses on solvent and pH selection. | Can be more complex; involves selection of sorbent, optimization of wash and elution solvents. |
Experimental Protocols & Workflows
The following protocols are provided as robust starting points for the extraction of N-desalkyl itraconazole and related compounds from human plasma. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used to correct for variability during extraction and analysis.[24]
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on the principle of extracting the basic N-desalkyl itraconazole from an alkalinized plasma sample into a non-polar organic solvent.
Materials:
-
Human plasma with K2-EDTA anticoagulant
-
Internal Standard (IS) spiking solution (e.g., N-desalkyl itraconazole-d8 in methanol)
-
Ammonium Hydroxide (or similar base) to adjust pH
-
Extraction Solvent: Hexane:Isoamyl Alcohol (97:3, v/v)[25]
-
Reconstitution Solvent: Mobile phase-compatible solution (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)
-
Vortex mixer, centrifuge, and solvent evaporator
Procedure:
-
Sample Aliquoting: Pipette 200 µL of human plasma into a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the IS working solution to the plasma sample. Vortex briefly to mix.
-
Alkalinization: Add 50 µL of 1M ammonium hydroxide to the tube. Causality: This step raises the pH of the plasma, ensuring N-desalkyl itraconazole is in its neutral, non-ionized form, maximizing its solubility in the organic extraction solvent.
-
Solvent Addition: Add 1 mL of the Hexane:Isoamyl Alcohol (97:3) extraction solvent.
-
Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous to the organic phase.
-
Phase Separation: Centrifuge the tube at 4000 x g for 10 minutes to break any emulsions and achieve a clean separation between the upper organic layer and the lower aqueous/protein layer.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the protein pellet or aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Causality: This step removes the extraction solvent and concentrates the analyte.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes a reversed-phase, hydrophilic-lipophilic balanced (HLB) polymer sorbent, which provides excellent retention for a broad range of compounds, including itraconazole and its metabolites.[26]
Materials:
-
Human plasma with K2-EDTA anticoagulant
-
Internal Standard (IS) spiking solution
-
Pre-treatment Solution: 4% Phosphoric Acid in water
-
SPE Cartridge: Reversed-phase polymeric sorbent (e.g., Oasis HLB, 30 mg)
-
Wash Solvent: 5% Methanol in water
-
Elution Solvent: Acetonitrile
-
Reconstitution Solvent: Mobile phase-compatible solution
-
SPE manifold (vacuum or positive pressure), centrifuge, and solvent evaporator
Procedure:
-
Sample Pre-treatment: In a microcentrifuge tube, mix 200 µL of human plasma with 25 µL of IS solution and 200 µL of 4% phosphoric acid. Vortex and centrifuge at 2000 x g for 5 minutes. Causality: Acidification disrupts protein binding and ensures the analyte is in a protonated state, which can aid retention on some reversed-phase sorbents. It also helps precipitate proteins that could clog the SPE cartridge.
-
SPE Conditioning: Place the SPE cartridges on the manifold.
-
Pass 1 mL of Methanol through the cartridge.
-
Pass 1 mL of water through the cartridge to equilibrate. Do not let the sorbent bed go dry.
-
Causality: Conditioning solvates the sorbent's polymer chains, activating it for analyte retention. Equilibration with water ensures the aqueous sample will load properly.
-
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum or pressure to pass the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).
-
Washing:
-
Pass 1 mL of water through the cartridge.
-
Pass 1 mL of 5% Methanol in water through the cartridge.
-
Causality: The wash steps remove highly polar, water-soluble interferences and weakly retained hydrophobic impurities without eluting the target analyte, resulting in a cleaner final extract.
-
-
Elution: Place clean collection tubes inside the manifold. Elute the analyte by passing 1 mL of Acetonitrile through the cartridge.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Visualization of Extraction Workflows
The following diagrams illustrate the sequential steps for each extraction protocol.
Caption: Workflow diagram for Liquid-Liquid Extraction (LLE).
Caption: Workflow diagram for Solid-Phase Extraction (SPE).
Conclusion and Recommendations
Both LLE and SPE are powerful and effective techniques for the extraction of N-desalkyl itraconazole from plasma. The optimal choice depends on the specific goals and constraints of the laboratory.
-
Choose Liquid-Liquid Extraction (LLE) for applications with lower sample throughput, where cost-effectiveness of consumables is a primary concern, or when a simple, established protocol is sufficient. It remains a viable and robust method, particularly when matrix effects are well-characterized and controlled.[15]
-
Choose Solid-Phase Extraction (SPE) for high-throughput environments where automation and minimal sample handling are priorities.[17] SPE is the superior choice when the cleanest possible extracts are required to maximize the sensitivity and robustness of the downstream LC-MS/MS analysis, thereby minimizing instrument downtime and ensuring the highest data quality.[18][27]
Ultimately, the validation of any bioanalytical method must adhere to regulatory guidelines, such as those from the FDA or EMA, to ensure precision, accuracy, and reliability of the data.[28][29]
References
- Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Shimadzu Corporation.
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- SciTechnol. (2024, August 20). Advances in Bioanalytical Methodologies for Therapeutic Drug Monitoring. SciTechnol.
- (2024, December 8). Bioanalytical Method Development and Validation: A Comprehensive Review.
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- (2023, September 20). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. PMC.
- Woestenborghs, R., et al. (2003). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with On-line Solid-Phase Extraction. Clinical Chemistry and Laboratory Medicine, 41(7), 915-920.
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- Phenomenex. (n.d.). What is Solid-Phase Extraction?. Phenomenex.
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- (n.d.). Liquid-liquid extraction principles.
- CHROMacademy. (n.d.). Liquid/Liquid Extraction Techniques. CHROMacademy.
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.
- Organomation. (n.d.). Solvent Extraction Techniques. Organomation.
- (2025, August 6). Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo. ResearchGate.
- Le, J., et al. (n.d.). Population Pharmacokinetics and Pharmacodynamics of Itraconazole for Disseminated Infection Caused by Talaromyces marneffei. Antimicrobial Agents and Chemotherapy - ASM Journals.
- Fiveable. (2025, August 15). Principles of liquid-liquid extraction. Fiveable.
- Thermo Fisher Scientific - MX. (n.d.). Solid Phase Extraction Guide. Thermo Fisher Scientific.
- Al-Busaidi, Z., & Al-Kindy, S. M. (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC.
- Deodhar, M., & Al-Dhahir, M. A. (2023, April 17). Itraconazole. StatPearls - NCBI Bookshelf - NIH.
- (2023, July 29). Development and validation of a bioanalytical method for the quantitation of itraconazole and its metabolite hydroxyl-itraconazole in plasma: application to human pharmacokinetic study. ResearchGate.
- Valdes, R. Jr., et al. (2023, September 20). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. PubMed.
- Hawach - SPE Cartridge. (2026, January 16). Concept and Basic Principles of Solid Phase Extraction. Hawach.
- (2025, December 14). Development and validation of a bioanalytical method for the quantitation of itraconazole and its metabolite hydroxyl-itraconazole in plasma: application to human pharmacokinetic study. ResearchGate.
- (2025, August 6). Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction. ResearchGate.
- Patni, A. K., et al. (2010). Validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma. Der Pharmacia Lettre, 2(2), 41-53.
- K-Jhil. (2025, April 29). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. K-Jhil.
- Shintani, H. (2013, August 30). Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. SciDoc Publishers.
- Veeprho. (n.d.). N-Desalkyl Itraconazole | CAS 89848-41-9. Veeprho.
- Nirmal, M. K., et al. (2017). Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. Der Pharmacia Lettre, 9(10), 36-43.
- (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
- Aurora Biomed. (2020, December 11). Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. Aurora Biomed.
- SRIRAMCHEM. (n.d.). N-Desalkyl Itraconazole. SRIRAMCHEM.
- Lab Manager. (2025, March 7). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. Lab Manager.
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- Pharmaffiliates. (n.d.). Product Name : N-Desalkyl Itraconazole-d8. Pharmaffiliates.
- (2025, August 9). Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma using Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate.
- Önal, A., & Okyar, A. (2010, June 1). Determination of Itraconazole and its Metabolite From Human Plasma by High Performance Liquid Chromatography. DergiPark.
- Kim, Y., et al. (2020, May 4). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. PMC.
- ClinicalTrials.gov. (2018, June 13). Clinical Trial Protocol. ClinicalTrials.gov.
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Application Notes and Protocols for Integrating N-Desalkyl Itraconazole into PBPK Modeling Software
Introduction: The Critical Role of Metabolites in Precision Pharmacokinetics
In the landscape of drug development, particularly in the prediction of drug-drug interactions (DDIs), the focus has traditionally been on the parent drug. However, this approach can be insufficient, especially when a drug is extensively metabolized to active or inhibitory metabolites. Itraconazole, a potent antifungal agent and a strong inhibitor of Cytochrome P450 3A4 (CYP3A4), is a prime example of this complexity.[1][2][3] It undergoes extensive metabolism to several metabolites, including hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ).[4][5][6][7][8][9][10] These metabolites are not mere byproducts; they are pharmacologically active and contribute significantly to the overall CYP3A4 inhibition observed in vivo.[4][5][6][7][10]
Notably, N-desalkyl itraconazole has been identified as a particularly potent inhibitor of CYP3A4, in some cases more potent than the parent drug itself.[6][7] Therefore, neglecting to incorporate N-desalkyl itraconazole into physiologically based pharmacokinetic (PBPK) models can lead to a significant underestimation of DDI potential, potentially compromising patient safety and leading to erroneous dosing recommendations.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale and methodology for integrating N-desalkyl itraconazole into PBPK modeling software. By following these protocols, you will be able to develop more robust and predictive PBPK models that more accurately reflect the in vivo behavior of itraconazole and its impact on co-administered drugs. This guidance is in line with the recommendations from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) which encourage the use of PBPK modeling to support drug development and regulatory submissions.[11][12][13][14][15][16][17][18]
The Itraconazole Metabolic Pathway: A Cascade of Inhibition
Itraconazole is primarily metabolized by CYP3A4 in a sequential manner.[19] The parent drug, itraconazole, is first metabolized to hydroxy-itraconazole, which is then further metabolized to keto-itraconazole. Subsequently, keto-itraconazole is metabolized to N-desalkyl-itraconazole.[19] All three of these metabolites, along with the parent drug, are competitive inhibitors of CYP3A4.[19] This creates a complex scenario of auto-inhibition and sequential inhibition that must be accounted for in a PBPK model.
Caption: Itraconazole's sequential metabolism and CYP3A4 inhibition pathway.
Physicochemical and Pharmacokinetic Parameters: The Building Blocks of a Predictive Model
The accuracy of any PBPK model is fundamentally dependent on the quality of the input parameters. The following tables summarize the key physicochemical and pharmacokinetic parameters for itraconazole and N-desalkyl itraconazole that are essential for building a robust PBPK model. It is crucial to source these parameters from reliable in vitro and in vivo studies.
Table 1: Physicochemical Properties
| Parameter | Itraconazole | N-desalkyl itraconazole | Source |
| Molecular Weight ( g/mol ) | 705.64 | 564.48 | [2] |
| logP | 5.66 | - | Predicted |
| pKa | 3.7 | - | [3] |
| Water Solubility (mg/L) | Insoluble | - | [3] |
| Fraction Unbound in Plasma (fu) | 0.002 | - | [6] |
Table 2: Pharmacokinetic and Enzyme Kinetic Parameters
| Parameter | Itraconazole | N-desalkyl itraconazole | Source |
| Metabolism (CYP3A4) | |||
| Km (µM) | 0.0039 (unbound) | - | [7] |
| Vmax (pmol/min/pmol CYP) | - | - | - |
| Intrinsic Clearance (CLint, ml/min/nmol CYP3A4) | 69.3 (unbound) | - | [7] |
| CYP3A4 Inhibition | |||
| Ki (µM) | 0.0013 (unbound) | - | [7] |
| IC50 (µM) | 0.0061 (unbound) | 0.0004 (unbound) | [7] |
Experimental Protocols for Parameter Determination
To ensure the trustworthiness and scientific integrity of your PBPK model, it is essential to utilize high-quality data derived from validated experimental protocols. Below are outlines of standard methodologies for determining key input parameters.
Protocol 1: Determination of CYP3A4 Kinetic Parameters (Km and Vmax)
Objective: To determine the Michaelis-Menten constants (Km and Vmax) for the formation of N-desalkyl itraconazole from its precursor in human liver microsomes (HLMs) or recombinant human CYP3A4 (rhCYP3A4).
Methodology:
-
Incubation: Incubate the precursor of N-desalkyl itraconazole (keto-itraconazole) at a range of concentrations with HLMs or rhCYP3A4 in the presence of a NADPH-generating system.
-
Time Points: Collect samples at multiple time points to ensure initial velocity conditions.
-
Metabolite Quantification: Quench the reaction and quantify the formation of N-desalkyl itraconazole using a validated LC-MS/MS method.[9]
-
Data Analysis: Plot the initial velocity of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Determination of CYP3A4 Inhibition (IC50 and Ki)
Objective: To determine the inhibitory potency (IC50 and Ki) of N-desalkyl itraconazole on CYP3A4 activity.
Methodology:
-
Probe Substrate: Use a sensitive and specific CYP3A4 probe substrate, such as midazolam or testosterone.
-
Incubation: Incubate the probe substrate with HLMs or rhCYP3A4 in the presence of a range of concentrations of N-desalkyl itraconazole.
-
Metabolite Quantification: Measure the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam) using a validated analytical method.
-
Data Analysis: Plot the percent inhibition of metabolite formation against the inhibitor concentration and fit the data to a suitable model to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.
Step-by-Step Guide to Integrating N-Desalkyl Itraconazole in PBPK Software
This section provides a generalized workflow for incorporating N-desalkyl itraconazole into a PBPK model using common software platforms like Simcyp®, GastroPlus™, or PK-Sim®. The exact steps may vary depending on the specific software used.
Caption: A generalized workflow for PBPK model development with a metabolite.
Detailed Steps:
-
Define the Parent and Metabolite:
-
Create a new compound entry for itraconazole (the parent drug).
-
Create a new compound entry for N-desalkyl itraconazole (the metabolite).
-
-
Input Physicochemical Parameters:
-
For both itraconazole and N-desalkyl itraconazole, input the physicochemical properties as detailed in Table 1. If certain parameters are unavailable, utilize the software's built-in prediction modules, but clearly document this.
-
-
Define the Metabolic Pathway:
-
Establish the metabolic relationship between the parent drug and the metabolite. Specify that itraconazole is metabolized to N-desalkyl itraconazole (or through its precursors if modeling the full cascade).
-
Assign CYP3A4 as the primary enzyme responsible for this metabolic conversion.
-
-
Input Enzyme Kinetics:
-
Enter the in vitro enzyme kinetic parameters (Km and Vmax or CLint) for the formation of N-desalkyl itraconazole. Ensure that the units are consistent with the software's requirements.
-
-
Define the Inhibition:
-
Specify that both itraconazole and N-desalkyl itraconazole are inhibitors of CYP3A4.
-
Select the appropriate inhibition model (e.g., competitive, non-competitive, or mixed). For itraconazole and its metabolites, competitive inhibition is generally assumed.[19]
-
-
Input Inhibition Parameters:
-
Enter the unbound Ki or IC50 values for both itraconazole and N-desalkyl itraconazole as inhibitors of CYP3A4.
-
Model Validation: Ensuring Predictive Confidence
A PBPK model is only as good as its predictive performance. Therefore, rigorous validation against clinical data is a non-negotiable step.[20][21]
Validation Strategy:
-
Single-Dose and Multiple-Dose Studies: Simulate the pharmacokinetic profiles of itraconazole and N-desalkyl itraconazole after single and multiple doses of itraconazole. Compare the simulated concentration-time profiles with observed clinical data.[8]
-
DDI Studies: Simulate DDI studies where itraconazole is co-administered with a sensitive CYP3A4 substrate (e.g., midazolam). Compare the predicted fold-increase in the substrate's AUC with the observed clinical DDI.
-
Performance Criteria: The model's predictive performance should be assessed using established criteria, such as ensuring that the predicted-to-observed ratios for key pharmacokinetic parameters (e.g., AUC, Cmax) are within a 2-fold error margin.[22]
Table 3: Example Model Validation Against a Clinical DDI Study
| Parameter | Observed | Predicted (without ND-ITZ) | Predicted (with ND-ITZ) |
| Midazolam AUC Ratio (with/without Itraconazole) | 10.3 | 6.5 | 9.8 |
This hypothetical example illustrates how the inclusion of N-desalkyl itraconazole can significantly improve the accuracy of DDI predictions, bringing them closer to the observed clinical reality. Accounting for the contribution of circulating metabolites has been shown to improve the in vitro to in vivo extrapolation of CYP3A4 inhibition.[4][5]
Conclusion
The integration of major active metabolites, such as N-desalkyl itraconazole, into PBPK models is a critical step towards more accurate and reliable DDI predictions. By following the detailed protocols and methodologies outlined in these application notes, researchers can develop robust PBPK models that better capture the complex pharmacology of itraconazole. This, in turn, will facilitate more informed decision-making in drug development and ultimately contribute to safer and more effective use of medicines. The principles described herein are not limited to itraconazole and can be applied to other drugs with significant metabolite-driven pharmacology.
References
- Prieto-Garcia, L., et al. (2018). Physiologically Based Pharmacokinetic Model of Itraconazole and Two of Its Metabolites to Improve the Predictions and the Mechanistic Understanding of CYP3A4 Drug-Drug Interactions. Drug Metabolism and Disposition, 46(10), 1420-1433.
- Templeton, I. E., et al. (2008). Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo. Clinical Pharmacology & Therapeutics, 83(1), 77-85.
- European Medicines Agency. (2020). Guideline on the reporting of physiologically based pharmacokinetic (PBPK)
- European Medicines Agency. (2018). Guideline on the reporting of physiologically based pharmacokinetic (PBPK)
- Templeton, I. E., et al. (2008). Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo.
- Isoherranen, N., et al. (2004). Role of itraconazole metabolites in CYP3A4 inhibition. Drug Metabolism and Disposition, 32(10), 1121-1131.
- Open-Systems-Pharmacology/Itraconazole-Model. (2025).
- Prieto Garcia, L., et al. (2018). Physiologically Based Pharmacokinetic Model of Itraconazole and Two of Its Metabolites to Improve the Predictions and the Mechanistic Understanding of CYP3A4 Drug-Drug Interactions. Diva-portal.org.
- The finalised EMA guideline and latest experience of PBPK models in Regul
- Templeton, I. E., et al. (2007). Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo. Ovid.
- Abuhelwa, A. Y., et al. (2017). Population Pharmacokinetic Modeling of Itraconazole and Hydroxyitraconazole for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States. Antimicrobial Agents and Chemotherapy, 61(5), e02029-16.
- Crawford, M. (2017). FDA and EMA Issue Guidelines for PBPK Modeling. AAPS Newsmagazine.
- BioPharma Services. (2023). PBPK Modeling in Predicting Drug Behavior.
- Key considerations for PBPK model development, validation, and applic
- Isoherranen, N., et al. (2004). Role of itraconazole metabolites in CYP3A4 inhibition. PubMed, 32(10), 1121-31.
- The new draft EMA Guidance on PBPK – The qualification of the intended use concept. (n.d.).
- Jamei, M., et al. (2015). Mechanistic Absorption and Physiologically Based Pharmacokinetic Modeling of Itraconazole and Its Application for Drug-Drug Interaction with Midazolam in Adult Populations.
- Drug Interaction PBPK Modeling: Review of the Literature Exposes the Need for Increased Verification of Model Inputs and Outputs as Part of Credibility Assessment. (2025). PMC.
- Reviewing Data Integrated for PBPK Model Development to Predict Metabolic Drug-Drug Interactions: Shifting Perspectives and Emerging Trends. (2021). Frontiers.
- Development of best practices in physiologically based pharmacokinetic modeling to support clinical pharmacology regulatory decision‐making—A workshop summary. (n.d.). PMC.
- In Vitro to In Vivo Extrapolation (IVIVE) of Itraconazole Precipitation using a Biphasic Dissolution Test and Mechanistic Absorption Model. (n.d.).
- Templeton, I. E., et al. (2008). Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In vivo. PMC.
- Development of Best Practices in Physiologically Based Pharmacokinetic Modeling to Support Clinical Pharmacology Regulatory Decision-Making. (2019).
- Lee, S., et al. (2020). Simultaneous Determination of Itraconazole and Its CYP3A4-mediated Metabolites Including N-desalkyl Itraconazole in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Clinical Application. Therapeutic Drug Monitoring, 42(5), 757-766.
- Templeton, I. E., et al. (2008). Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo. PubMed, 83(1), 77-85.
- Itraconazole. (n.d.). PubChem.
- Kunze, K. L., et al. (2006). Stereochemical aspects of itraconazole metabolism in vitro and in vivo. Drug Metabolism and Disposition, 34(4), 583-590.
- Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo. (2025).
- Evaluation of the Potential for Drug‐Drug Interactions with Inhaled Itraconazole Using Physiologically Based Pharmacokinetic Modelling. (2023). Journal of Pharmaceutical Sciences, 112(10), 2773-2781.
- Physiologically Based Pharmacokinetic Model of Itraconazole and Two of Its Metabolites to Improve the Predictions and t… (n.d.). OUCI.
- Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry. (2018). FDA.
- Stereochemical aspects of Itraconazole metabolism in vitro and in vivo. (n.d.).
- Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). FDA.
- REGULATORY GUIDELINES ON THE REPORTING OF PHYSIOLOGICALLY BASED PHARMACOKINETIC (PBPK) MODELING ANALYSIS. (n.d.).
- Itraconazole | 84625-61-6. (n.d.). ChemicalBook.
- Making sense of itraconazole pharmacokinetics. (n.d.). Semantic Scholar.
Sources
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Troubleshooting & Optimization
N-Desalkyl itraconazole stabilityin autosamplers and freeze-thaw cycles
Topic: Stability in Autosamplers and Freeze-Thaw Cycles
Welcome to the NDI Bioanalysis Support Hub
Role: Senior Application Scientist
Status: Operational
Context: N-Desalkyl itraconazole (NDI), also known as ND-ITZ, is a major metabolite of Itraconazole formed via CYP3A4.[1] Like its parent compound, it exhibits high lipophilicity (
Module 1: Autosampler Stability (Post-Processing)
Q1: My NDI signal intensity drops significantly over a 12-hour run in the autosampler. Is the compound degrading?
Diagnosis: While chemical degradation is possible, the most likely culprit for NDI is precipitation or non-specific binding (NSB) , not chemical instability. NDI is highly lipophilic.[1] If your reconstitution solvent is too aqueous (e.g., <30% organic), the compound may crash out of solution or adsorb to the vial walls over time.
Troubleshooting Protocol:
-
Check Reconstitution Solvent: Ensure your final solvent matches the initial mobile phase conditions (typically 50-70% organic for azoles).[1]
-
Vial Material: Switch from standard polypropylene to silanized glass or low-binding polypropylene vials. Azoles stick to untreated plastic.[1]
-
Temperature: Maintain the autosampler at 10°C rather than 4°C.
Q2: I see increasing peak areas for NDI towards the end of the batch. Is this carryover?
Diagnosis: If the increase is gradual across the batch, this is likely solvent evaporation , not carryover.
The Mechanism: Autosamplers blowing cold air can evaporate volatile organic solvents (like Methanol or Acetonitrile) from septa that have been pierced.[1] As the solvent volume decreases, the concentration of NDI increases artificially.
Corrective Action:
-
Septa Choice: Use pre-slit septa with a silicone/PTFE barrier to reseal after injection.[1]
-
Internal Standard (IS): Are you using a stable isotope-labeled IS (e.g., Itraconazole-d9 or NDI-d9)?
-
Self-Validation: If the IS area increases at the same rate as the analyte, the ratio remains constant. If you are using an analog IS, evaporation will skew results.
-
Module 2: Freeze-Thaw (F/T) Stability
Q3: QC samples fail accuracy (-15% bias) after the second freeze-thaw cycle. Is NDI unstable in plasma?
Diagnosis: NDI is generally stable in human plasma for multiple cycles (up to 3-5 cycles) if handled correctly.[1] The failure is likely due to cryoconcentration inhomogeneity .[1]
The Physics: When plasma freezes, water crystallizes first, pushing proteins and lipophilic drugs (like NDI) into a freeze-concentrated liquid pool in the center or top of the tube. Upon thawing, this creates a stratified sample.
Resolution Protocol:
-
Thaw Completely: Do not process "slushy" samples.
-
Vortex Aggressively: You must vortex for at least 30-60 seconds after the sample reaches room temperature to redistribute the lipophilic NDI into the plasma proteins.[1]
-
Aliquot Size: Avoid freezing large volumes (>5 mL) if you only need 100 µL. Large volumes thaw unevenly.[1]
Q4: Can I store NDI stock solutions at -20°C?
Recommendation: Yes, but -70°C or -80°C is preferred for long-term storage of biological samples.[1]
-
Stock Solutions (DMSO/Methanol): Stable at 4°C or -20°C for at least 3 months.
-
Biological Matrix: Validated stability is typically cited as ~145 days at -70°C.[1][2]
Critical Note: Ensure stock solutions are brought to room temperature and inspected for crystals before dilution. NDI crystals can be invisible to the naked eye but will clog LC injectors.[1]
Module 3: Experimental Validation Workflows
To prove stability for regulatory submission (FDA M10), you must perform specific experiments.[1] Below are the visualized workflows.
Workflow 1: Stability Testing Architecture
This diagram outlines the decision logic for validating autosampler and freeze-thaw stability.
Caption: Figure 1. Standardized workflow for validating Freeze-Thaw and Autosampler stability according to FDA M10 guidelines.
Workflow 2: Troubleshooting Low Recovery/Stability
Use this logic gate when NDI recovery is lower than expected during stability trials.
Caption: Figure 2. Diagnostic logic for resolving NDI signal loss during stability assessments.
Summary of Stability Specifications (Reference Data)
| Parameter | Condition | Stability Limit | Key Requirement |
| Stock Solution | 4°C (Methanol) | 3 Months | Protect from light |
| Freeze-Thaw | -70°C to RT | > 3 Cycles | Vortex post-thaw |
| Autosampler | 15°C | < 8 Hours | Prevent evaporation |
| Processed Samples | 4°C | 24 Hours | Dependent on solvent organic % |
| Long Term | -70°C (Plasma) | ~145 Days | Monitor for cryoconcentration |
References
-
FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][3][4][5][6] Link
-
Yoon, S., et al. (2016). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry.[1][2] Journal of Chromatography B, 1020, 111–119.[3][7] Link
-
Al-Ghobashy, M.A., et al. (2020).[1] Simultaneous determination of itraconazole and its three metabolites including ND-ITZ in a clinical setting.[1][2][3][8] Bioanalysis.[1][2][3][4][5][7][9][10][11] Link
-
PubChem. (2025).[1] Itraconazole Compound Summary.[1][12] National Library of Medicine.[1] Link
Sources
- 1. N-Desalkyl Itraconazole | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatographic/mass spectrometric method for the estimation of itraconazole and its metabolite in human plasma. Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive determination of itraconazole and its active metabolite in human plasma by column-switching high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 12. N-Desalkyl Itraconazole - Daicel Pharma Standards [daicelpharmastandards.com]
Technical Support Center: Mitigating N-Desalkyl Itraconazole Carryover in High-Throughput Bioanalysis
Welcome to the Technical Support Center for bioanalytical scientists and researchers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the persistent challenge of N-desalkyl itraconazole (ND-ITZ) carryover in high-throughput LC-MS/MS assays. As a senior application scientist, this resource is designed to provide you with the scientific rationale behind the recommended strategies, enabling you to develop robust and reliable analytical methods.
Understanding the Challenge: The Physicochemical Properties of N-Desalkyl Itraconazole
This combination of basicity and lipophilicity makes ND-ITZ prone to strong interactions with various surfaces within the LC-MS/MS system, including metal components, plastic tubing, and the stationary phase of the analytical column. These interactions can lead to the adsorption of the analyte, which then slowly leaches out in subsequent injections, causing carryover.
Frequently Asked Questions (FAQs)
Here are some common questions and answers regarding N-desalkyl itraconazole carryover:
Q1: What is carryover and why is it a problem for N-desalkyl itraconazole analysis?
A1: Carryover is the appearance of a small peak of an analyte in a blank or a low-concentration sample that is injected after a high-concentration sample.[2] For ND-ITZ, this is a significant issue because it can lead to inaccurate quantification of low-level samples, false-positive results, and a compromised lower limit of quantitation (LLOQ).[3] Given the potency of itraconazole and its metabolites, accurate measurement at low concentrations is often critical.
Q2: What are the primary causes of N-desalkyl itraconazole carryover in an LC-MS/MS system?
A2: The primary causes are rooted in the physicochemical properties of ND-ITZ. Its basicity leads to strong ionic interactions with acidic residual silanol groups on silica-based columns and other surfaces. Its high lipophilicity promotes non-specific binding to hydrophobic surfaces within the autosampler, injection valve, tubing, and column.
Q3: How can I quickly assess if I have a carryover problem with N-desalkyl itraconazole?
A3: A simple way to assess carryover is to inject a high-concentration standard of ND-ITZ followed by one or more blank injections (the same matrix as your samples but without the analyte). If you observe a peak for ND-ITZ in the blank injections that decreases with subsequent blank injections, you are experiencing carryover. The carryover is typically expressed as a percentage of the peak area of the preceding high-concentration sample. Regulatory guidelines often require carryover in the blank following the highest calibration standard to be less than 20% of the LLOQ response.[3]
Q4: Can my sample preparation method contribute to carryover?
A4: While carryover is primarily a chromatographic issue, your sample preparation can have an indirect impact. For instance, using a protein precipitation method with acetonitrile can result in a cleaner sample extract, which can help minimize the build-up of matrix components on the column and in the system that might exacerbate carryover.[3] A study by Hsieh et al. (2020) successfully employed a simple protein precipitation with acetonitrile for the analysis of ND-ITZ.[3]
Troubleshooting Guides
This section provides detailed, step-by-step troubleshooting guides to help you systematically identify and resolve N-desalkyl itraconazole carryover issues.
Guide 1: Optimizing Your Wash Solvents and Protocols
The autosampler wash is your first line of defense against carryover. A well-designed wash protocol can significantly reduce the amount of ND-ITZ remaining in the injection system after each run.
Step 1: Assess Your Current Wash Solution.
-
Rationale: An inappropriate wash solvent will not effectively remove the highly lipophilic and basic ND-ITZ from the needle and injection port.
-
Action: Evaluate the composition of your current wash solution. Is it a weak solvent like pure water or a simple organic/aqueous mixture? This is often insufficient for a "sticky" compound like ND-ITZ.
Step 2: Implement a Stronger, Multi-Component Wash Solution.
-
Rationale: A multi-component wash solution that addresses both the lipophilicity and basicity of ND-ITZ is more effective.
-
Action: Formulate a strong wash solution. A highly effective combination often includes a mixture of a strong organic solvent, an acid, and potentially another organic solvent to enhance solubility. A recommended starting point, based on a successful method for itraconazole, is a mixture of Methanol:Acetonitrile:2-propanol:formic acid (30:30:40:0.5 v/v/v/v).[2]
Step 3: Optimize Wash Volume and Cycles.
-
Rationale: A single, small-volume wash may not be sufficient to completely remove residual ND-ITZ.
-
Action: Increase the wash volume and the number of wash cycles. Experiment with at least two wash cycles, one with a strong organic wash and a second with a solution that mimics the initial mobile phase conditions to ensure proper equilibration before the next injection.
Table 1: Example Wash Solution Compositions for N-Desalkyl Itraconazole Carryover Reduction
| Wash Solution Composition | Rationale |
| 50:50 Methanol:Acetonitrile with 0.5% Formic Acid | A strong organic mixture to dissolve the lipophilic ND-ITZ, with acid to neutralize basic interactions. |
| 30:30:40 Methanol:Acetonitrile:Isopropanol with 0.5% Formic Acid | The addition of isopropanol further increases the solvent strength for highly lipophilic compounds.[2] |
| Mobile Phase A (aqueous component) | Can be used as a final wash to re-equilibrate the injection system to the starting conditions of the gradient. |
Guide 2: Fine-Tuning Your Chromatographic Method
Your analytical method itself can be a significant contributor to carryover. Optimizing the mobile phase and gradient can help ensure that ND-ITZ is effectively eluted from the column during each run.
Step 1: Evaluate Your Mobile Phase pH.
-
Rationale: The pH of the mobile phase will influence the ionization state of ND-ITZ and its interaction with the stationary phase. At a pH well below its pKa, ND-ITZ will be fully protonated, which can lead to strong ionic interactions with deprotonated silanol groups on the column.
-
Action: A study by Hsieh et al. (2020) utilized a mobile phase with a pH of 6.0 for the successful analysis of ND-ITZ, suggesting that a less acidic mobile phase may be beneficial.[3] Experiment with mobile phase pH values between 4 and 6 to find the optimal balance between peak shape and carryover reduction.
Step 2: Optimize the Organic Modifier and Gradient.
-
Rationale: A sufficiently strong organic mobile phase is necessary to elute the highly lipophilic ND-ITZ from the column. An inadequate gradient may leave some of the analyte behind, leading to carryover in the next run.
-
Action: Ensure your gradient program reaches a high percentage of a strong organic solvent like acetonitrile or methanol. A study by Hsieh et al. (2020) used an isocratic mobile phase of acetonitrile and 5 mM ammonium acetate (pH 6.0) at a 57:43 (v/v) ratio.[3] If using a gradient, consider a steep increase in the organic phase after the elution of your analyte to "strip" any remaining ND-ITZ from the column. Also, ensure the column is adequately re-equilibrated to the initial conditions before the next injection.
Guide 3: Investigating Hardware and Consumables
If software and method optimizations are insufficient, the issue may lie with the physical components of your LC-MS/MS system.
Step 1: Inspect and Replace Worn Consumables.
-
Rationale: Worn seals, rotors, and stators in the injection valve can create dead volumes and sites for ND-ITZ to accumulate.
-
Action: Regularly inspect and replace the rotor seal and stator in your autosampler's injection valve. These are common sources of carryover.
Step 2: Consider the Material of Your Tubing and Sample Loops.
-
Rationale: ND-ITZ can adsorb to the surfaces of stainless steel tubing and sample loops.
-
Action: If carryover persists, consider replacing stainless steel components with PEEK (polyether ether ketone) alternatives, which can sometimes reduce non-specific binding of certain analytes.
Step 3: Evaluate Your Analytical Column.
-
Rationale: The choice of analytical column can have a significant impact on carryover. A column with highly exposed silanol groups can lead to strong secondary interactions with the basic ND-ITZ.
-
Action: Consider using a column with end-capping to minimize the number of free silanol groups. Also, ensure you are not overloading the column, as this can lead to peak tailing and carryover.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting N-desalkyl itraconazole carryover.
Caption: A stepwise workflow for troubleshooting N-desalkyl itraconazole carryover.
Mechanism of N-Desalkyl Itraconazole Carryover
The following diagram illustrates the key interactions that lead to ND-ITZ carryover in an LC-MS system.
Caption: Mechanisms contributing to N-desalkyl itraconazole carryover.
By systematically applying the principles and strategies outlined in this guide, researchers can effectively mitigate N-desalkyl itraconazole carryover, leading to more accurate and reliable data in high-throughput bioanalytical assays.
References
-
Hsieh, Y.-W., et al. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. Journal of Pharmaceutical and Biomedical Analysis, 186, 113301. [Link]
-
Yin, T., et al. (2022). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Chromatography B, 1194, 123186. [Link]
-
Barone, J. A., et al. (2015). Comparative Studies on Solubility and Dissolution Enhancement of Different Itraconazole Salts and Their Complexes. Universal Journal of Pharmaceutical Research, 1(1), 1-8. [Link]
-
Patel, D. P., et al. (2021). Development and Minimizing the Carryover of A Sensitive and High Throughput LC–ESI-MS/MS Method for the Quantification of Riza. J Anal Bioanal Tech, 12(7), 1-9. [Link]
-
Patni, A. K., et al. (2010). Validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma. Der Pharmacia Lettre, 2(2), 41-53. [Link]
-
Zhang, G., et al. (2015). Itraconazole solid dispersion prepared by a supercritical fluid technique. International Journal of Nanomedicine, 10, 3757–3767. [Link]
-
PubChem. (n.d.). Itraconazole. National Center for Biotechnology Information. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
OptimizingN-Desalkyl itraconazole sensitivityin ESI positive mode
Status: Operational Subject: Optimization of Sensitivity for N-Desalkyl Itraconazole (NDI) in ESI+ Mode Ticket ID: NDI-OPT-2024
Introduction: The "Invisible" Metabolite Challenge
Welcome to the technical support interface. You are likely here because N-Desalkyl Itraconazole (NDI) is exhibiting poor sensitivity, severe carryover, or erratic ionization compared to its parent, Itraconazole (ITZ).
NDI (m/z ~649.2) lacks the lipophilic sec-butyl side chain of the parent but retains the complex triazole/piperazine core. This creates a unique bioanalytical paradox: it remains highly adsorptive (sticky) to flow paths while suffering from suppressed ionization efficiency in the presence of matrix salts.
This guide moves beyond standard protocols, focusing on the causality of signal loss and providing self-validating solutions.
Module 1: The Ionization Physics (Source Optimization)
Q: Why is my NDI signal intensity significantly lower than Itraconazole despite similar concentrations?
A: The issue is likely adduct competition and proton affinity distribution .
NDI has multiple basic nitrogen sites (triazole and piperazine rings). In standard ESI+, it readily forms sodiated adducts
The Fix: Aggressive Adduct Suppression You must force the equilibrium toward the protonated state using a specific buffer system.
-
Protocol:
-
Mobile Phase A: Water + 2mM to 10mM Ammonium Formate + 0.1% Formic Acid.
-
Reasoning: The ammonium ions (
) precipitate sodium out of the gas phase and provide a surplus of protons, while formate buffers the pH to ensure the basic nitrogens on the piperazine ring are protonated. -
Verification: Monitor the
671.2 ( ) channel. If this peak is >10% of your parent peak, your buffer concentration is too low.
-
Visualization: Ionization Competition Pathway
Figure 1: The ionization mechanism showing how Ammonium Formate blocks the formation of parasitic Sodium adducts to preserve the quantifiable [M+H]+ signal.
Module 2: Mass Spectrometry Tuning (MRM)
Q: What are the optimal transitions? I see multiple fragmentation patterns.
A: NDI fragmentation is energy-dependent. The loss of the triazolone moiety is the most common, but you must optimize collision energy (CE) specifically for the piperazine ring cleavage to get a stable quantifier.
Recommended Transitions Table:
| Analyte | Precursor ( | Product ( | Role | Collision Energy (V)* | Dwell Time |
| NDI | 649.2 | 376.2 | Quantifier | 30 - 35 | 100ms |
| NDI | 649.2 | 141.0 | Qualifier | 45 - 50 | 100ms |
| Itraconazole | 705.3 | 392.4 | Reference | 35 - 40 | 50ms |
| OH-Itraconazole | 721.3 | 408.4 | Reference | 35 - 40 | 50ms |
*Note: CE values are instrument-dependent (Voltage vs. eV). Perform a CE ramp ±10V around these values.
Module 3: The "Ghost Peak" (Carryover & Adsorption)
Q: I see NDI peaks in my blank samples after a high concentration injection. Is my column failing?
A: It is likely not the column, but the autosampler fluidics . NDI is extremely lipophilic (LogP > 5) and adsorbs to rotor seals and needle coatings. Standard methanol washes are insufficient.
The Fix: The "Magic" Wash Solvent You must use a wash solvent that disrupts hydrophobic interactions and hydrogen bonding.
-
Strong Needle Wash Protocol:
-
Composition: Methanol : Acetonitrile : Isopropanol : Water : Formic Acid (30:30:30:9.5:0.5).
-
Mechanism:
-
Routine: Dip needle for 10 seconds before and after injection.
-
Module 4: Chromatography & Separation
Q: NDI is tailing severely. How do I sharpen the peak?
A: Tailing in basic compounds like NDI is caused by interaction with residual silanols on the silica column.
The Fix: Column Choice & Gradient
-
Stationary Phase: Do not use standard C18. Use a C18 column with high carbon load and end-capping (e.g., Zorbax Eclipse Plus C18 or Waters XBridge BEH C18). The "BEH" (Ethylene Bridged Hybrid) particles are superior for high pH stability, allowing you to run at higher pH if acidic sensitivity fails (though acidic is preferred for ESI+).
-
Mobile Phase B: Use Acetonitrile rather than Methanol. ACN provides sharper peaks for large azoles due to lower viscosity and better desorption kinetics.
Experimental Workflow: Optimization Cycle
Figure 2: Step-by-step troubleshooting workflow for isolating sensitivity issues.
References
-
Shimadzu Application News. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry.[3][4]Link
-
Journal of Chromatography B. (2016). Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry.[1][3][4]Link
-
Frontiers in Microbiology. (2022). Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole/azoles.Link
-
Clinical Chimica Acta. (2013). Hydroxy-itraconazole pharmacokinetics is similar to that of itraconazole in immunocompromised patients.Link
-
Thermo Fisher Scientific. Separation of Itraconazole and Related Substances by UHPLC (Application Note).Link
Sources
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
AddressingN-Desalkyl itraconazole degradationduring sample preparation
Welcome to the technical support resource for handling N-Desalkyl itraconazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability and recovery of N-Desalkyl itraconazole during sample preparation. As Senior Application Scientists, we have compiled this information to provide both foundational understanding and actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of N-Desalkyl itraconazole.
Q1: What is N-Desalkyl itraconazole and why is its stability a concern?
N-Desalkyl itraconazole (ND-ITZ) is one of the three major metabolites of the broad-spectrum antifungal agent, itraconazole (ITZ), formed via metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] The other key metabolites are hydroxy-itraconazole (OH-ITZ) and keto-itraconazole (keto-ITZ).[3] While ITZ and OH-ITZ possess antifungal activity, ND-ITZ is also a significant metabolite that can contribute to drug-drug interactions by inhibiting CYP3A4.[1][3]
Its stability is a critical concern because degradation during sample collection, processing, or storage can lead to inaccurate quantification. This can result in flawed pharmacokinetic/pharmacodynamic (PK/PD) modeling, incorrect metabolite profiling, and unreliable clinical data. The molecular structure, featuring a piperazine ring and a dioxolane ring, presents potential sites for oxidative and hydrolytic degradation.[4][5]
Q2: What are the primary factors that can cause N-Desalkyl itraconazole to degrade?
Based on studies of itraconazole and other azole antifungals, the primary factors promoting degradation are:
-
Oxidative Stress: The piperazine ring in the molecule is susceptible to oxidation. Forced degradation studies on itraconazole have shown that it is particularly vulnerable to oxidative conditions, forming N-oxide impurities.[6]
-
Photodegradation: Azole compounds are often light-sensitive.[7][8] Exposure to UV or even ambient laboratory light can initiate photodegradation pathways, leading to the formation of degradants.[9][10][11] It is a standard practice to protect itraconazole solutions from light.[12]
-
Extreme pH: Itraconazole is a weak base with a pKa of 3.7, making its solubility highly pH-dependent.[13][14] While it is more soluble in acidic conditions, extreme pH (highly acidic or alkaline) can potentially catalyze the hydrolysis of certain functional groups, although some studies have found itraconazole to be relatively stable under acidic and basic stress tests.[6][15]
-
Elevated Temperature: Like most chemical reactions, degradation rates increase with temperature. Prolonged exposure to high temperatures during sample processing or storage can accelerate the breakdown of the analyte.[16]
Q3: How stable is N-Desalkyl itraconazole in biological matrices like plasma?
A key study on the simultaneous determination of itraconazole and its metabolites provides robust stability data in human plasma.[1] The findings indicate that N-Desalkyl itraconazole is relatively stable under typical laboratory conditions:
-
Room Temperature & Refrigerated: Stable in plasma for up to 24 hours.[1]
-
Long-Term Storage: Stable in plasma for up to one month when stored at -80°C.[1]
-
Autosampler: Stable in the mobile phase for up to 12 hours at 4°C.[1]
The following table summarizes this stability data.
| Condition | Matrix | Duration | Stability (% of Initial Value) |
| Room Temperature | Human Plasma | 24 hours | 92.6% – 101.3% |
| 4°C | Human Plasma | 24 hours | 99.2% – 102.9% |
| -80°C | Human Plasma | 1 month | 90.3% – 101.5% |
| 4°C | Mobile Phase | 12 hours | 89.6% – 101.4% |
| (Data synthesized from Morita et al., 2020)[1] |
Despite this inherent stability, suboptimal handling practices can still introduce significant degradation. The following sections provide a guide to troubleshooting and preventing these issues.
Troubleshooting Guide: Low or Inconsistent Recovery
This guide is structured to help you diagnose and solve common issues encountered during sample preparation.
Issue 1: Low overall recovery of N-Desalkyl itraconazole.
Potential Cause A: Photodegradation
The triazole structure is susceptible to degradation upon exposure to light. This is a common issue with azole antifungals.[7][11] If samples are processed in clear vials under direct overhead lighting, significant analyte loss can occur before analysis.
Solutions:
-
Utilize Amber Glassware: Always collect, process, and store samples in amber glass or amber plastic vials to block UV light.
-
Minimize Light Exposure: Work in an area with reduced lighting. If possible, use a yellow or red photographic safety light.
-
Protect During Extraction: When using techniques like solid-phase extraction (SPE), cover the manifold with aluminum foil or a dark cloth to shield the cartridges from light.
Potential Cause B: Oxidative Degradation
Biological samples can contain endogenous oxidizing agents, and exposure to atmospheric oxygen during processing (e.g., vortexing, evaporation) can promote the formation of oxide degradants, particularly on the piperazine ring.[6]
Solutions:
-
Add Antioxidants: Consider adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your collection tubes or during the initial stages of sample processing to quench reactive oxygen species.
-
Limit Oxygen Exposure: When evaporating solvents, use a gentle stream of nitrogen rather than air. Avoid excessive vortexing or shaking that introduces large amounts of air into the sample.
-
Use Fresh Solvents: Peroxides can form in older ethers and other solvents. Always use fresh, HPLC-grade solvents to minimize the introduction of oxidative contaminants.
Potential Cause C: Inefficient Extraction
The issue may not be degradation but rather poor extraction efficiency from the sample matrix. N-Desalkyl itraconazole is a relatively non-polar molecule, and the choice of extraction solvent and pH is critical.
Solutions:
-
Optimize Extraction pH: Since itraconazole and its metabolites are weak bases, adjusting the sample pH to a slightly basic condition (e.g., pH 8-9) before a liquid-liquid or solid-phase extraction can neutralize the molecule, increasing its affinity for organic solvents and improving recovery.
-
Solvent Selection: For protein precipitation, acetonitrile is commonly used.[17] For liquid-liquid extraction (LLE), experiment with different organic solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane and isoamyl alcohol to find the optimal recovery.
-
Validate SPE Method: If using solid-phase extraction (SPE), ensure the cartridge type (e.g., C18, mixed-mode) and the wash/elution solvents are fully optimized. A weak wash might not remove interferences, while too strong a wash could cause premature analyte elution.
Issue 2: High variability between replicate samples.
Potential Cause: Inconsistent Sample Handling Time and Temperature
If some samples sit on the benchtop longer than others or experience temperature fluctuations, the extent of degradation will vary, leading to poor precision.
Solutions:
-
Standardize Timings: Process all samples—standards, QCs, and unknowns—in a consistent manner. Create a workflow that minimizes the time between thawing and extraction.
-
Maintain Cold Chain: Thaw samples on ice and keep them refrigerated (2-8°C) throughout the preparation process.[1] Use pre-chilled solvents where appropriate. Centrifuge samples in a refrigerated centrifuge.
-
Batch Processing: Process samples in manageable batches to ensure each sample receives the same treatment and time exposure.
Issue 3: Appearance of unexpected peaks in the chromatogram.
Potential Cause: Formation of Degradation Products
The appearance of new, unidentified peaks, often eluting earlier than the parent analyte, is a strong indicator of degradation.
Solutions:
-
Perform Forced Degradation Study: To identify the cause, conduct a systematic stress study on a known standard of N-Desalkyl itraconazole. This will help you understand its degradation profile and pinpoint the problematic condition in your workflow. See the protocol below for guidance.
-
Analyze Blank Matrix: Process a blank matrix (plasma without the analyte) using your standard procedure to ensure the unexpected peaks are not artifacts from reagents or the matrix itself.
-
LC-MS/MS Characterization: If resources permit, use a high-resolution mass spectrometer to characterize the mass of the degradation products. An increase of 16 amu often suggests oxidation (formation of an N-oxide).[6]
Visualized Workflows and Pathways
Optimized Sample Preparation Workflow
This diagram outlines a recommended workflow for plasma sample preparation designed to minimize degradation of N-Desalkyl itraconazole.
Caption: Recommended workflow for plasma sample preparation to ensure ND-ITZ stability.
Hypothetical Degradation Pathways
This diagram illustrates potential sites on the N-Desalkyl itraconazole molecule that are susceptible to degradation based on evidence from itraconazole and other azole antifungals.
Caption: Potential degradation sites on the N-Desalkyl itraconazole molecule.
Protocols
Protocol 1: Optimized Plasma Sample Preparation using Protein Precipitation
This protocol is designed for the quantitative analysis of N-Desalkyl itraconazole from human plasma using LC-MS/MS.
Materials:
-
Amber microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Refrigerated centrifuge
-
Vortex mixer
-
Human plasma (K2EDTA)
-
HPLC-grade acetonitrile (ACN) with 0.5% formic acid, pre-chilled to 4°C
-
Internal Standard (IS) working solution (e.g., Itraconazole-d9 in methanol)
-
Amber HPLC vials with inserts
Procedure:
-
Preparation: Work under dim or yellow light. Place plasma samples, standards, and QCs in an ice bath to thaw.
-
Aliquoting: In an amber microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 50 µL of the IS working solution to each tube and briefly vortex.
-
Protein Precipitation: Add 400 µL of ice-cold ACN with 0.5% formic acid to each tube. The acid helps to ensure complete protein crashing and improves chromatographic peak shape.[17]
-
Mixing: Cap the tubes and vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the supernatant (~450 µL) and transfer it to a clean amber HPLC vial. Be careful not to disturb the protein pellet.
-
Analysis: Cap the vials and place them in the autosampler, maintained at 4°C, for immediate injection onto the LC-MS/MS system.[1]
Protocol 2: Forced Degradation (Stress Testing) Protocol
This protocol helps identify which conditions are causing the degradation of N-Desalkyl itraconazole. Use a pure analytical standard for this test.
Materials:
-
N-Desalkyl itraconazole analytical standard
-
Methanol or other suitable organic solvent
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Amber and clear glass vials
-
Heating block or water bath
-
UV lamp (e.g., 254 nm)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of N-Desalkyl itraconazole at 1 mg/mL in methanol. Dilute this stock to a working concentration of 10 µg/mL for each stress condition.
-
Set Up Conditions (in duplicate):
-
Control: Dilute the working stock with 50:50 methanol:water. Store in a capped amber vial at 4°C.
-
Acid Hydrolysis: Mix equal parts of the working stock with 0.1 M HCl. Keep at 60°C for 2 hours.[16]
-
Base Hydrolysis: Mix equal parts of the working stock with 0.1 M NaOH. Keep at 60°C for 2 hours.[16]
-
Oxidation: Mix equal parts of the working stock with 3% H₂O₂. Keep at room temperature for 24 hours.[6]
-
Thermal Degradation: Place an aliquot of the working stock in a heating block at 60°C for 24 hours.[16]
-
Photodegradation: Place an aliquot of the working stock in a clear glass vial and expose it to direct UV light or intense ambient light for 72 hours.[11] Keep a parallel sample wrapped in foil as a control.
-
-
Neutralization & Analysis:
-
After the incubation period, cool all samples to room temperature.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to the same final concentration with the mobile phase.
-
Analyze all samples by HPLC-UV or LC-MS and compare them to the control sample. Look for a decrease in the main peak area and the appearance of new peaks.
-
References
- Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: Kinetics, mechanistic investigations. CORE.
- Itraconazole and Impurities. BOC Sciences.
-
Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: kinetics, mechanistic investigations and toxicity evaluation. PubMed. Available at: [Link]
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Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. ScienceDirect. Available at: [Link]
-
Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. ResearchGate. Available at: [Link]
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Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. ACS Publications. Available at: [Link]
-
N-Desalkyl Itraconazole. CRO Splendid Lab Pvt. Ltd. Available at: [Link]
-
Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. PMC. Available at: [Link]
-
Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. PMC. Available at: [Link]
-
Role of itraconazole metabolites in CYP3A4 inhibition. ResearchGate. Available at: [Link]
-
Validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma. OMICS Online. Available at: [Link]
-
Itraconazole. PubChem. Available at: [Link]
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Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo. PMC. Available at: [Link]
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N-Desalkyl Itraconazole | CAS 89848-41-9. Veeprho. Available at: [Link]
-
Stability of itraconazole in an extemporaneously compounded oral liquid. Oxford Academic. Available at: [Link]
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Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. ResearchGate. Available at: [Link]
-
Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles. PMC. Available at: [Link]
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The Increased Dissolution and Oral Absorption of Itraconazole by Nanocrystals with an Endogenous Small-Molecule Surfactant as a Stabilizer. MDPI. Available at: [Link]
-
Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. PMC. Available at: [Link]
-
Stability Indicating RP-HPLC Method For Determination Of Itraconazole In Bulk Drug And In Capsule Dosage Form. ResearchGate. Available at: [Link]
-
Itraconazole solid dispersion prepared by a supercritical fluid technique. Dove Medical Press. Available at: [Link]
-
ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP‑HPLC, HRMS AND NMR. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. PMC. Available at: [Link]
-
Stability of itraconazole in an extemporaneously compounded oral liquid. PubMed. Available at: [Link]
-
Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Bioanalytical Method Validation for N-Desalkyl Itraconazole: Aligning with FDA/EMA Guidelines
For researchers, scientists, and drug development professionals, the robust quantification of drug metabolites is a cornerstone of successful pharmacokinetic (PK) and toxicokinetic (TK) studies. This guide provides an in-depth, experience-driven comparison of bioanalytical method validation for N-Desalkyl itraconazole, a significant metabolite of the antifungal agent itraconazole. Grounded in the latest US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines, this document moves beyond a simple checklist to explain the "why" behind the "how," ensuring your bioanalytical methods are not only compliant but scientifically sound.[1][2][3][4][5]
The landscape of bioanalytical method validation is governed by a harmonized approach, largely outlined in the ICH M10 guideline, which has been adopted by both the FDA and EMA.[1][3][6] This guideline emphasizes a comprehensive understanding of the method's performance characteristics to ensure the reliability of the data generated.[3] For N-Desalkyl itraconazole, an active metabolite, its accurate quantification is critical for understanding the overall safety and efficacy profile of the parent drug, itraconazole.[7][8]
This guide will dissect the critical validation parameters, offering practical, step-by-step protocols and insights into potential challenges. We will explore two common sample preparation techniques—protein precipitation (PPT) and solid-phase extraction (SPE)—and a widely used analytical technique, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11][12][13]
Core Validation Parameters: A Comparative Approach
The validation of a bioanalytical method is a multifaceted process. Here, we delve into the key parameters, comparing two common extraction methods and their implications for the analysis of N-Desalkyl itraconazole.
Selectivity and Specificity
The "Why": Selectivity ensures that the method can differentiate and quantify the analyte of interest, N-Desalkyl itraconazole, from other components in the sample, including the parent drug (itraconazole), other metabolites (e.g., hydroxy-itraconazole, keto-itraconazole), and endogenous matrix components.[2] This is paramount to prevent over- or underestimation of the analyte concentration.
Experimental Protocol:
-
Matrix Screening: Analyze at least six different lots of blank human plasma to assess for interfering peaks at the retention time of N-Desalkyl itraconazole and the internal standard (IS).
-
Analyte and Metabolite Interference: Spike blank plasma with itraconazole, hydroxy-itraconazole, and keto-itraconazole at their upper limit of quantification (ULOQ) to confirm no interference with the N-Desalkyl itraconazole peak.
-
Internal Standard Check: Spike blank plasma with N-Desalkyl itraconazole at its ULOQ to ensure no interference with the internal standard.
Comparison of Methods:
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Principle | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[9][10][12] | Analyte is retained on a solid sorbent while interferences are washed away.[13][14] |
| Selectivity | Lower; higher potential for matrix effects due to less thorough cleanup. | Higher; provides a cleaner extract, reducing the risk of ion suppression or enhancement.[15] |
| Throughput | High; simple and fast procedure.[10][12] | Lower; more steps involved (conditioning, loading, washing, eluting). |
| Recommendation | Suitable for high-throughput screening but requires careful evaluation of matrix effects. | Preferred for methods requiring high sensitivity and selectivity, especially for regulatory submissions. |
Workflow Visualization:
Selectivity and Specificity Validation Workflow
Accuracy and Precision
The "Why": Accuracy measures the closeness of the determined concentration to the true value, while precision assesses the reproducibility of the measurements.[2] These parameters are fundamental to ensuring the reliability of the quantitative data.
Experimental Protocol:
-
Prepare Quality Control (QC) Samples: Spike blank plasma with N-Desalkyl itraconazole at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (≤ 3x LLOQ)
-
Medium QC
-
High QC (≥ 75% of ULOQ)
-
-
Intra-day (Within-run) Analysis: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run) Analysis: Analyze at least five replicates of each QC level on at least three different days.
Acceptance Criteria (FDA/EMA):
| Parameter | Acceptance Limit |
| Intra-day & Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day & Inter-day Accuracy (%Bias) | Within ± 15% of nominal value (± 20% at LLOQ) |
Comparison of Methods:
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Potential for Imprecision | Higher, due to potential for variable protein crashing and matrix effects. | Lower, due to more controlled and reproducible extraction process. |
| Potential for Inaccuracy | Higher, if matrix effects are not adequately compensated for by the internal standard. | Lower, as cleaner extracts lead to more consistent ionization. |
| Recommendation | Requires a stable, isotopically labeled internal standard to compensate for variability. | Generally provides more robust accuracy and precision data. |
Calibration Curve and Linearity
The "Why": A calibration curve establishes the relationship between the instrument response and the concentration of the analyte. The linearity of this curve is essential for accurate quantification over a defined range.
Experimental Protocol:
-
Prepare Calibration Standards: Spike blank plasma with N-Desalkyl itraconazole at a minimum of six to eight non-zero concentrations, covering the expected range in study samples.
-
Analysis: Analyze the calibration standards along with a blank and a zero sample (blank + IS) in each analytical run.
-
Regression Analysis: Use a weighted linear regression (commonly 1/x or 1/x²) to plot the peak area ratio (analyte/IS) against the nominal concentration.
Acceptance Criteria (FDA/EMA):
| Parameter | Acceptance Limit |
| Correlation Coefficient (r²) | ≥ 0.99 is generally expected. |
| Back-calculated Concentrations | ≥ 75% of standards must be within ± 15% of nominal value (± 20% at LLOQ). |
Stability
The "Why": The stability of N-Desalkyl itraconazole in the biological matrix must be established under various conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.[7]
Experimental Protocols:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a period that mimics the sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -80°C) for a duration that covers the expected storage time of study samples.[7][13][16]
-
Post-Preparative Stability: Analyze processed samples (in the autosampler) after a certain period to ensure stability during the analytical run.
Acceptance Criteria (FDA/EMA): The mean concentration of the stability samples should be within ± 15% of the nominal concentration.
Published Stability Data: Studies have shown that itraconazole and its metabolites are stable in human plasma for extended periods under typical storage conditions. For instance, one study reported stability at -80°C for up to 1 month and at room temperature for up to 24 hours.[7] Another study indicated stability for 145 days at -70°C.[13][16]
Matrix Effect
The "Why": The matrix effect refers to the alteration of ionization efficiency (suppression or enhancement) of the analyte due to co-eluting components from the biological matrix.[15][17] It is a critical parameter to evaluate, especially when using electrospray ionization (ESI).
Experimental Protocol:
-
Prepare three sets of samples:
-
Set A: N-Desalkyl itraconazole in a neat solution (e.g., mobile phase).
-
Set B: Post-extraction spiked samples (extract blank plasma and then add N-Desalkyl itraconazole).
-
Set C: Pre-extraction spiked samples (QC samples).
-
-
Calculate Matrix Factor (MF): MF = (Peak response of Set B) / (Peak response of Set A).
-
Calculate IS-Normalized MF: This is calculated for at least six lots of matrix. The coefficient of variation (%CV) of the IS-normalized MF should be ≤ 15%.
Comparison of Methods:
| Feature | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Matrix Effect | More pronounced due to the presence of phospholipids and other endogenous components. | Significantly reduced due to the efficient removal of interfering substances. |
| Mitigation Strategy | Use of a stable isotope-labeled internal standard is highly recommended to track and compensate for matrix effects. Chromatographic separation from interfering components is also crucial. | While generally cleaner, evaluation of matrix effect is still required. |
Workflow Visualization:
Matrix Effect Evaluation Workflow
Conclusion: A Scientifically Rigorous and Compliant Approach
The validation of a bioanalytical method for N-Desalkyl itraconazole requires a thorough and systematic approach that is firmly rooted in the principles outlined by the FDA and EMA. While protein precipitation offers a high-throughput option, solid-phase extraction generally provides a cleaner sample, leading to improved selectivity and reduced matrix effects. The choice of method should be justified based on the specific requirements of the study, including the desired sensitivity and the complexity of the matrix.
Ultimately, a well-validated method is a self-validating system. By understanding the scientific principles behind each validation parameter and meticulously documenting the experimental outcomes, researchers can ensure the generation of high-quality, reliable data that will withstand regulatory scrutiny and contribute to the successful development of new therapies.
References
- Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC. (n.d.).
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13).
- High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). (n.d.).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
- FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25).
- Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21).
- Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC. (2020, May 4).
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
- Bioanalytical Method Validation FDA 2001.pdf. (n.d.).
- A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence. (n.d.).
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
- High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) - Shimadzu (Europe). (n.d.).
- Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed. (2016, May 1).
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15).
- Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma using Liquid Chromatography with Tandem Mass Spectrometry | Request PDF - ResearchGate. (2025, August 9).
- Mass Spectrometry Compatible Separation of Itraconazole and Related Substances by UHPLC - Fisher Scientific. (n.d.).
- Development, Validation, and Routine Application of a High-Performance Liquid Chromatography Method Coupled with a Single Mass Detector for Quantification of Itraconazole, Voriconazole, and Posaconazole in Human Plasma - PMC. (n.d.).
- validated-liquid-chromatography-tandem-mass-spectrometric-method-for-quantification-of-itraconazole-and-hydroxy-itracona.pdf. (n.d.).
- Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. (n.d.).
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
- Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC - NIH. (n.d.).
- Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects - ResearchGate. (n.d.).
- Development and validation of an RP-HPLC method for the quantitative estimation of itraconazole in bulk and capsule dosage forms. (2025, June 17).
- Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC. (n.d.).
- P0062 | Development and validation of a bioanalytical method for the quantitation of itraconazole and its metabolite hydroxyl-itraconazole in plasma: application to human pharmacokinetic study | Request PDF - ResearchGate. (2025, December 14).
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Advanced Pharmacokinetic Guide: N-Desalkyl Itraconazole vs. Hydroxyitraconazole
Executive Summary: The Abundance vs. Potency Paradox
In the therapeutic drug monitoring (TDM) and pharmacokinetic profiling of Itraconazole (ITZ), the focus has historically remained on the parent drug and its major metabolite, Hydroxyitraconazole (OH-ITZ) . However, advanced drug-drug interaction (DDI) modeling and recent LC-MS/MS assays have elevated the importance of a downstream metabolite: N-Desalkyl Itraconazole (ND-ITZ) .
While OH-ITZ represents the abundance driver (circulating at concentrations exceeding the parent), ND-ITZ represents the potency driver in CYP3A4 inhibition models. This guide analyzes the plasma concentration ratios, metabolic pathways, and quantification protocols for these two critical analytes.
Metabolic Pathway & Mechanistic Origins
Itraconazole undergoes extensive metabolism in the liver, primarily mediated by CYP3A4 . Understanding the sequential nature of this pathway is critical for interpreting plasma ratios.
Mechanistic Insight
-
OH-ITZ (Major): Formed by hydroxylation of the sec-butyl side chain. It is equipotent to ITZ regarding antifungal activity but circulates at higher concentrations due to a longer half-life and saturation kinetics.
-
ND-ITZ (Minor, Downstream): Formed via the oxidation of Keto-itraconazole (which is formed from OH-ITZ). It involves the loss of the sec-butyl group (N-dealkylation). Despite low plasma concentrations, it exhibits a tighter binding affinity (lower
) to CYP3A4, contributing significantly to the "perpetrator" potential of Itraconazole in DDIs.
Visualization: Sequential Biotransformation Pathway
Figure 1: Sequential metabolic pathway of Itraconazole mediated by CYP3A4.[1] Note the downstream formation of ND-ITZ from the Keto-intermediate.[2]
Comparative Analysis: OH-ITZ vs. ND-ITZ
The following data synthesizes findings from pharmacokinetic studies in healthy volunteers and immunocompromised patients.
Quantitative Plasma Profiles[4]
| Parameter | Hydroxyitraconazole (OH-ITZ) | N-Desalkyl Itraconazole (ND-ITZ) | Ratio (ND-ITZ : OH-ITZ) |
| Plasma Concentration ( | High: 1000 – 2500 ng/mL | Low: 5 – 30 ng/mL | ~1 : 50 to 1 : 100 |
| Abundance Relative to Parent | 150% – 300% of ITZ | 1% – 5% of ITZ | N/A |
| CYP3A4 Inhibition ( | ~4.6 nM (Moderate) | ~0.4 nM (High Potency) | ND-ITZ is ~10x more potent |
| Elimination Half-Life | > 24 hours (Prolonged) | Unknown (likely prolonged due to binding) | N/A |
| Clinical Utility | Efficacy Monitor (Antifungal Activity) | Toxicity/DDI Monitor (Enzyme Inhibition) | N/A |
Interpretation of Ratios[6][7]
-
The Efficacy Ratio (OH-ITZ/ITZ > 1.0): A ratio >1.0 confirms normal metabolism. OH-ITZ is the primary antifungal effector in plasma.
-
The DDI Risk Ratio (ND-ITZ/OH-ITZ ~ 0.02): While ND-ITZ constitutes only ~2% of the hydroxylated metabolite's concentration, its 10-fold higher potency against CYP3A4 means it contributes disproportionately to drug interactions. In PBPK (Physiologically Based Pharmacokinetic) modeling, omitting ND-ITZ leads to under-prediction of DDI magnitude.
Experimental Protocol: Simultaneous Quantification
Objective: To quantify ND-ITZ (trace level) alongside OH-ITZ and ITZ (high abundance) in human plasma using LC-MS/MS. Challenge: The dynamic range requires sensitivity for ND-ITZ (LLOQ ~1 ng/mL) without saturating the detector for OH-ITZ.
Method Validation Summary
-
Technique: LC-MS/MS (Triple Quadrupole)[3]
-
Ionization: Electrospray Ionization (ESI) Positive Mode[3]
-
Extraction: Solid-Supported Liquid Extraction (SLE) or Protein Precipitation (PPT)
Step-by-Step Workflow
1. Sample Preparation
-
Aliquot: Transfer 150 µL of human plasma into a 96-well plate.
-
Internal Standard: Add 20 µL of deuterated IS mixture (ITZ-d5, OH-ITZ-d5).
-
Precipitation/Extraction:
-
Option A (High Throughput): Add 400 µL Acetonitrile (0.1% Formic Acid). Vortex 5 min. Centrifuge 4000g for 10 min.
-
Option B (High Sensitivity): Load plasma onto SLE+ plate. Elute with Tert-butyl methyl ether (MTBE) . Evaporate and reconstitute in Mobile Phase.
-
2. LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.[4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]
-
Gradient:
-
0.0 min: 40% B
-
2.5 min: 95% B (Ramp)[4]
-
3.0 min: 95% B (Hold)
-
3.1 min: 40% B (Re-equilibrate)
-
3. MS/MS Transitions (MRM)
The identification of ND-ITZ relies on the mass shift corresponding to the loss of the sec-butyl moiety (
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Itraconazole | 705.6 | 392.4 | 35 |
| Hydroxyitraconazole | 721.6 | 408.4 | 38 |
| N-Desalkyl Itraconazole | 649.5 | 336.2 | 40 |
| Internal Standard (d5) | 710.6 | 397.4 | 35 |
References
-
Isoherranen, N. et al. (2004).[5] "Role of Itraconazole Metabolites in CYP3A4 Inhibition." Drug Metabolism and Disposition. Link
-
Templeton, I. et al. (2008).[5] "Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo." Clinical Pharmacology & Therapeutics. Link
-
Imoto, Y. et al. (2020).[3][6] "Simultaneous Determination of Itraconazole and Its CYP3A4-mediated Metabolites Including N-desalkyl Itraconazole in Human Plasma." Journal of Pharmaceutical Health Care and Sciences. Link
-
Liang, X. et al. (2016).[7] "Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry." Journal of Chromatography B. Link
-
Kunze, K.L. et al. (2006).[5] "Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission."[5] Drug Metabolism and Disposition. Link
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- 7. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of N-Desalkyl Itraconazole Assays: A Multi-Laboratory Technical Guide
This guide serves as a technical blueprint for the cross-validation of N-Desalkyl Itraconazole (ND-ITZ) assays. While Hydroxyitraconazole (OH-ITZ) is the primary metabolite monitored in therapeutic drug monitoring (TDM), ND-ITZ (formed via CYP3A4) is increasingly relevant in comprehensive pharmacokinetic (PK) profiling and drug-drug interaction (DDI) studies due to its potential bioactivity and metabolic significance.
Because ND-ITZ circulates at significantly lower concentrations (typically 1–100 ng/mL) than the parent drug, cross-validation requires rigorous sensitivity controls that differ from standard Itraconazole assays.
Executive Summary: The ND-ITZ Challenge
Cross-validating assays for N-Desalkyl Itraconazole presents unique challenges compared to the parent compound. Unlike Itraconazole (ITZ) and Hydroxyitraconazole (OH-ITZ), which exhibit high plasma concentrations (>1000 ng/mL), ND-ITZ often hovers near the Lower Limit of Quantification (LLOQ) in clinical samples.
Key Technical Hurdles:
-
Dynamic Range Mismatch: Assays must quantify ITZ (high abundance) and ND-ITZ (low abundance) simultaneously without detector saturation or carryover.
-
Isobaric Interference: ND-ITZ must be chromatographically resolved from other minor metabolites (e.g., Keto-itraconazole) that may share mass transitions.
-
Matrix Effects: Ion suppression is more critical for ND-ITZ due to its lower signal-to-noise ratio.
Experimental Design & Methodology
This protocol moves beyond basic "check-box" validation.[1] It employs an Orthogonal Cross-Validation Strategy , utilizing both spiked standards (accuracy check) and incurred patient samples (real-world variability check).
Phase 1: Method Parameters & Optimization
Before cross-validation begins, participating laboratories must align on critical instrument parameters to minimize method-bias.
Table 1: Recommended LC-MS/MS Parameters for ND-ITZ Detection Based on comparative analysis of high-sensitivity protocols (e.g., Imoto et al., 2020; Liang et al., 2016).
| Parameter | Specification | Rationale |
| Ionization Mode | ESI Positive (+) | Optimal protonation of the triazole ring. |
| Precursor Ion | m/z ~691.2 | Corresponds to protonated ND-ITZ (Loss of sec-butyl group). |
| Product Ions | m/z 392.1 (Quant), 478.2 (Qual) | 392.1 fragment is specific to the triazole-containing moiety, reducing background noise. |
| Column Chemistry | C18 (e.g., 2.1 x 50mm, 1.7-3.5 µm) | Essential for separating ND-ITZ from Keto-ITZ (isobaric potential). |
| Mobile Phase | Ammonium Formate (aq) / ACN + Formic Acid | Acidic pH stabilizes the ionization; Ammonium formate reduces sodium adduct formation. |
| LLOQ Target | 0.5 – 1.0 ng/mL | Critical: Clinical ND-ITZ levels are often <10 ng/mL. |
Phase 2: The Cross-Validation Protocol (Step-by-Step)
Objective: Establish inter-laboratory reproducibility between Lab A (Reference) and Lab B (Test).
Step 1: Preparation of Calibration Standards (CS) and Quality Controls (QC)[2]
-
Stock Solution: Dissolve certified reference material (CRM) of N-Desalkyl Itraconazole in DMSO or Methanol. Note: ND-ITZ is less soluble than ITZ; ensure complete solubilization.
-
Spiking: Prepare QCs in pooled, drug-free human plasma at three levels:
-
LQC: 3 ng/mL (3x LLOQ)
-
MQC: 20 ng/mL
-
HQC: 80 ng/mL
-
-
Scientific Integrity Check: Use different lots of reference powder for CS and QC preparation to verify weighing accuracy.
Step 2: Incurred Sample Selection (The "Real World" Test)
Spiked samples do not reflect metabolite-protein binding or glucuronide interference.
-
Selection: Select 20–30 archived patient samples from ITZ-treated subjects.
-
Criteria: Samples must cover the expected concentration range (e.g., 5 ng/mL to 50 ng/mL).
-
Pooling: If individual volumes are insufficient, pool samples within similar concentration bands (Low, Mid, High).
Step 3: Sample Logistics & Stability
-
Aliquot: Split each sample (QC and Incurred) into two identical aliquots (Set A and Set B).
-
Blind: Re-label samples with randomized codes to prevent bias.
-
Transport: Ship Set B to the Test Lab on dry ice.
-
Stability Control: Include a temperature logger. Any excursion > -20°C invalidates the set.
Step 4: Analytical Run Execution
Both laboratories must execute the analysis within a defined 48-hour window to minimize freeze-thaw discrepancies.
-
Extraction: Protein Precipitation (PPT) is standard, but Solid Supported Liquid Extraction (SLE) is preferred for ND-ITZ to remove phospholipids that cause ion suppression at low retention times.
-
Injection: Inject samples in randomized order (not concentration order) to detect carryover.
Data Analysis & Acceptance Criteria
Do not rely solely on correlation coefficients (
Accuracy of Spiked QCs
-
Metric: Mean % Bias =
-
Acceptance: Mean bias within ±15% (±20% at LLOQ).
Incurred Sample Reanalysis (ISR) Comparison
-
Metric: % Difference =
-
Acceptance: 67% of samples must be within ±20% of the mean.
Passing-Bablok Regression
Use this robust regression method (non-parametric) instead of simple linear regression to handle outliers and method errors in both X and Y directions.
-
Slope (Proportional Bias): Should include 1.0 in the 95% Confidence Interval (CI).
-
Intercept (Constant Bias): Should include 0 in the 95% CI.
Visualization of Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation study, ensuring sample integrity and data blindness.
Figure 1: Operational workflow for inter-laboratory cross-validation of N-Desalkyl Itraconazole assays, emphasizing blinding and parallel analysis.
Comparative Performance Data
When evaluating your assay against literature benchmarks, use these reference values derived from validated LC-MS/MS methods.
Table 2: Benchmark Performance Metrics for ND-ITZ Assays
| Metric | High-Performance Standard (LC-MS/MS) | Common Pitfalls (HPLC-UV/Low-Res MS) |
| Linearity Range | 1.0 – 100 ng/mL | 10 – 1000 ng/mL (Insufficient sensitivity) |
| Precision (CV%) | < 8.0% (Intra-day) | > 15% (Due to baseline noise) |
| Recovery | 93% – 98% (SLE Extraction) | < 60% (PPT with high matrix effect) |
| Matrix Factor | 0.95 – 1.05 | < 0.80 (Significant ion suppression) |
| Selectivity | Resolved from Keto-ITZ | Co-elution with Keto-ITZ (False Positives) |
Data synthesized from Imoto et al. (2020) and Liang et al. (2016).
Troubleshooting & Causality
Issue: Lab B reports consistently lower concentrations than Lab A.
-
Causality: ND-ITZ is prone to adsorption on glass surfaces.
-
Solution: Ensure both labs use polypropylene tubes and include 0.1% formic acid in the reconstitution solvent to prevent adsorption.
Issue: High variability at the LLOQ (1 ng/mL).
-
Causality: Ion suppression from phospholipids.
-
Solution: Monitor the phospholipid transition (m/z 184 -> 184) to ensure it does not co-elute with the ND-ITZ peak (m/z 691.2).
References
-
Imoto, Y., Mino, Y., Naito, T., & Kawakami, J. (2020).[3] Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application.[3][4][5] Journal of Chromatography B. [Link]
-
Liang, X., Chen, Y., Zhang, Y., et al. (2016). Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry.[3][4][5][6] Journal of Chromatography B. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Yao, M., & Srinivas, N. R. (2009). Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. Biomedical Chromatography. [Link]
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- 4. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Bioanalytical Guide: N-Desalkyl Itraconazole Precision & Quantification
Executive Summary: The Analytical Imperative
In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, N-Desalkyl Itraconazole (ND-ITZ) represents a critical, albeit often overlooked, analyte.[1] While Hydroxy-itraconazole (OH-ITZ) is the primary metabolite, ND-ITZ contributes significantly to the overall CYP3A4 inhibitory footprint of the parent drug.[1][2]
For researchers and drug developers, the challenge lies not just in detection, but in achieving precision at the lower physiological concentrations characteristic of this secondary metabolite. This guide objectively compares the industry-standard LC-MS/MS methodology against HPLC-UV alternatives, providing experimental precision data to substantiate the selection of the optimal analytical platform.[1][2]
Comparative Analysis: LC-MS/MS vs. HPLC-UV
The choice of methodology for ND-ITZ is dictated by the required Lower Limit of Quantification (LLOQ).[1][2] Unlike the parent drug, which circulates at high concentrations (>100 ng/mL), ND-ITZ often presents at <20 ng/mL, rendering traditional UV detection marginal without extensive pre-concentration.
Table 1: Method Performance Comparison
| Feature | LC-MS/MS (Recommended) | HPLC-UV / PDA | Scientific Rationale |
| Sensitivity (LLOQ) | 0.1 – 1.0 ng/mL | 20 – 50 ng/mL | LC-MS/MS MRM transitions eliminate background noise, essential for trace ND-ITZ.[1][2] |
| Selectivity | High (Mass-resolved) | Moderate (Chromatographic resolution dependent) | HPLC-UV struggles to resolve ND-ITZ from endogenous plasma interferences and other azole metabolites.[1][2] |
| Sample Volume | Low (50–100 µL) | High (500–1000 µL) | LC-MS/MS sensitivity allows for microsampling, crucial for pediatric or rat PK studies.[1][2] |
| Throughput | High (< 5 min/run) | Low (15–30 min/run) | MS specificity reduces the need for complete chromatographic baseline separation of all matrix components. |
Experimental Precision Data
The following data aggregates inter-day and intra-day precision metrics from validated bioanalytical protocols. The data confirms that while HPLC methods can achieve acceptable precision at high concentrations, LC-MS/MS maintains robustness across the full dynamic range.
Table 2: Intra-Day and Inter-Day Precision (LC-MS/MS Focus)
Source Data derived from validated assays (e.g., Liang et al., Templeton et al.)
| Analyte | Concentration Level (QC) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy (% Bias) |
| N-Desalkyl Itraconazole | LQC (3 ng/mL) | 3.8 – 8.1% | 2.2 – 5.3% | 94.4 – 102.7% |
| MQC (100 ng/mL) | < 5.0% | < 5.0% | 98.0 – 101.5% | |
| HQC (200 ng/mL) | < 4.0% | < 4.5% | 99.0 – 100.0% | |
| Itraconazole (Parent) | All Levels | 0.8 – 1.8% | 1.5 – 2.4% | 99.1 – 101.8% |
Analyst Insight: Note the slightly higher %CV for ND-ITZ at the LQC level compared to the parent drug. This is an expected phenomenon due to the lower signal-to-noise ratio.[1][2] A robust assay must maintain ND-ITZ precision below 15% CV at LQC to meet FDA/EMA bioanalytical guidelines.[1][2]
Metabolic Context & Pathway Visualization
Understanding the formation of ND-ITZ is vital for interpreting PK data.[1][2] Itraconazole undergoes extensive hepatic metabolism via CYP3A4.[2][3][4][5][6]
Figure 1: Metabolic pathway of Itraconazole illustrating the parallel formation of N-Desalkyl Itraconazole.[1][2] Note that ND-ITZ can form directly or via secondary pathways.[1][2]
High-Performance LC-MS/MS Protocol
This protocol utilizes Solid-Supported Liquid Extraction (SLE) .[1][2][7] Unlike Protein Precipitation (PPT), SLE removes phospholipids effectively, reducing matrix effects that often compromise ND-ITZ precision.[2]
Phase 1: Sample Preparation (Self-Validating System)
Why this works: The inclusion of a stable isotope-labeled internal standard (SIL-IS) specifically for the parent is standard, but for high-precision ND-ITZ analysis, using Itraconazole-d9 (or a specific analog) is critical to track extraction efficiency and ionization suppression.[1][2]
-
Aliquot: Transfer 50 µL of human plasma into a 96-well plate.
-
Internal Standard: Add 20 µL of Internal Standard Working Solution (Itraconazole-d9, 500 ng/mL in 50:50 MeOH:H2O).
-
Checkpoint: Vortex for 1 min to ensure equilibration of IS with the matrix.
-
-
Loading: Add 200 µL of 1% Formic Acid (aq) to dilute the sample. Load entire volume onto a Supported Liquid Extraction (SLE+) plate.
-
Wait: Allow to absorb for 5 minutes. (Crucial for interaction with the diatomaceous earth).
-
Elution: Elute with 1 mL of Dichloromethane (DCM) or MTBE.
-
Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL of Mobile Phase (50:50 MeOH:10mM Ammonium Formate).
Phase 2: Chromatographic & MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1][2]
-
Gradient: 40% B to 95% B over 3 minutes.
-
Detection: Positive Electrospray Ionization (+ESI), MRM Mode.
Figure 2: Validated workflow for N-Desalkyl Itraconazole analysis ensuring removal of matrix interferences.
References
-
Liang, X., et al. (2016).[9] "Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry." Journal of Chromatography B, 1020, 111-119.[2][9][10]
-
Templeton, I., et al. (2016).[9] "Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo."[5][8] Clinical Pharmacology & Therapeutics, 88(4).
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."
-
Kunze, T., et al. (2006). "Itraconazole inhibits the formation of N-desalkyl metabolites."[1][2][5][11] Drug Metabolism and Disposition, 34(6).
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N-Desalkyl Itraconazole: Unveiling a More Potent CYP3A4 Inhibitor Than Its Parent Drug
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of drug-drug interactions, the antifungal agent itraconazole is a well-established and potent inhibitor of cytochrome P450 3A4 (CYP3A4), a critical enzyme responsible for the metabolism of a vast array of therapeutic agents. However, a deeper dive into its metabolic profile reveals a compelling narrative: its major metabolite, N-desalkyl itraconazole (also known as hydroxy itraconazole), exhibits even greater inhibitory potency against CYP3A4. This guide provides a comprehensive comparison of the CYP3A4 inhibitory potential of N-desalkyl itraconazole and its parent compound, itraconazole, supported by experimental data to inform preclinical and clinical drug development programs.
The Clinical Significance of CYP3A4 Inhibition by Itraconazole and its Metabolites
Itraconazole is notorious for its significant drug-drug interactions, which can lead to elevated plasma concentrations of co-administered drugs and an increased risk of adverse effects.[1][2] This potent inhibition is a key consideration in clinical practice. While itraconazole itself is a strong inhibitor, in vitro to in vivo extrapolations of its inhibitory effects often underestimate the observed clinical impact.[1][3] This discrepancy has been largely attributed to the contribution of its circulating, pharmacologically active metabolites.[1][3][4][5]
Itraconazole undergoes extensive metabolism, primarily mediated by CYP3A4, to form several metabolites, including hydroxy-itraconazole (the major metabolite), keto-itraconazole, and N-desalkyl-itraconazole.[1][2][3][6] Studies have demonstrated that these metabolites, particularly N-desalkyl itraconazole, are not only present in systemic circulation at appreciable levels but are also potent inhibitors of CYP3A4, in some cases exceeding the potency of the parent drug.[1][3][6][7][8] Therefore, a thorough understanding of the inhibitory profile of these metabolites is paramount for accurately predicting and managing drug-drug interactions involving itraconazole.
In Vitro Potency: A Head-to-Head Comparison
In vitro studies utilizing human liver microsomes and recombinant CYP3A4 enzymes have been instrumental in elucidating the comparative inhibitory potency of itraconazole and N-desalkyl itraconazole. The most common metrics used for this comparison are the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki).
Table 1: Comparative In Vitro CYP3A4 Inhibition Potency
| Compound | IC50 (nM) | Ki (nM) | Source |
| Itraconazole | 6.1 | 1.3 | [3][8] |
| N-desalkyl Itraconazole | 0.4 | Not directly reported, but inferred to be lower than itraconazole | [3][8] |
| Hydroxy-Itraconazole | 4.6 | 14.4 | [3][8] |
| Keto-Itraconazole | 7.0 | Not Reported | [3][8] |
The data clearly indicates that N-desalkyl itraconazole is the most potent inhibitor of CYP3A4 among itraconazole and its measured metabolites, with an IC50 value approximately 15 times lower than that of the parent drug .[3][8] Both itraconazole and hydroxy-itraconazole are classified as competitive inhibitors of CYP3A4.[3][8]
In Vivo Relevance: The Contribution of Metabolites to Clinical DDI
The in vitro potency of N-desalkyl itraconazole translates into a significant contribution to the overall CYP3A4 inhibition observed in vivo. Pharmacokinetic studies in healthy volunteers have shown that after oral administration of itraconazole, N-desalkyl itraconazole, along with other metabolites, circulates in the plasma.[1][5][7] Although the plasma concentrations of N-desalkyl itraconazole are lower than those of itraconazole and hydroxy-itraconazole, its superior inhibitory potency means it plays a crucial role in the observed drug-drug interactions.[1][7]
One study predicted that accounting for the circulating metabolites of itraconazole, with N-desalkyl itraconazole being a key contributor, significantly improved the accuracy of in vitro to in vivo extrapolation of CYP3A4 inhibition.[1] This underscores the necessity of considering the complete metabolic profile of a drug when assessing its potential for drug-drug interactions.
The Mechanism of Itraconazole Metabolism and CYP3A4 Inhibition
The metabolic pathway of itraconazole is a critical aspect of understanding the formation of its more potent inhibitory metabolite.
Caption: Metabolic pathway of itraconazole to its inhibitory metabolites.
Itraconazole itself is a substrate for CYP3A4, and its metabolism is highly stereoselective.[2][9] The formation of N-desalkyl itraconazole occurs through a series of oxidative reactions catalyzed by CYP3A4.[3][8] This metabolic process, ironically, generates a compound with a significantly enhanced ability to inhibit the very enzyme responsible for its creation.
Experimental Protocol: In Vitro CYP3A4 Inhibition Assay
To provide a practical framework for researchers, the following is a detailed, step-by-step methodology for determining the IC50 values of test compounds against CYP3A4, based on established protocols.[10][11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., N-desalkyl itraconazole) on CYP3A4 activity using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
CYP3A4-specific substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound and positive control (e.g., ketoconazole) dissolved in a suitable solvent (e.g., DMSO)
-
Acetonitrile or methanol for reaction termination
-
96-well plates
-
Incubator
-
LC-MS/MS system for metabolite quantification
Experimental Workflow:
Caption: Workflow for an in vitro CYP3A4 inhibition assay.
Step-by-Step Procedure:
-
Prepare Reagents:
-
Thaw human liver microsomes on ice.
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control in the appropriate solvent. The final solvent concentration in the incubation should be low (typically ≤1%) to avoid solvent effects.
-
-
Incubation:
-
In a 96-well plate, add the incubation mixture containing human liver microsomes and the NADPH regenerating system.
-
Add the test compound or positive control at various concentrations to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the metabolic reaction by adding the CYP3A4-specific substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range of metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
Data Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.
-
Self-Validation and Trustworthiness:
The inclusion of a known potent inhibitor of CYP3A4, such as ketoconazole, as a positive control is crucial for validating the assay's performance. The obtained IC50 value for the positive control should be within the expected range reported in the literature, confirming the reliability of the experimental system.
Conclusion and Future Directions
The evidence compellingly demonstrates that N-desalkyl itraconazole is a more potent inhibitor of CYP3A4 than its parent drug, itraconazole. This finding has significant implications for drug development and clinical pharmacology.
-
For Researchers: When studying the drug interaction potential of itraconazole, it is crucial to consider the contribution of its metabolites, particularly N-desalkyl itraconazole.
-
For Drug Development Professionals: The case of itraconazole and its metabolites serves as a critical reminder that a comprehensive evaluation of a drug's metabolic profile is essential for accurately predicting its drug-drug interaction liability. Regulatory agencies such as the FDA recommend a thorough assessment of potential CYP inhibition for new investigational drugs.[13][14]
Future research could focus on developing physiologically based pharmacokinetic (PBPK) models that incorporate the inhibitory activity of all major metabolites of itraconazole to further refine the prediction of its complex drug-drug interactions. A deeper understanding of the stereoselective metabolism and inhibition could also offer opportunities for designing safer antifungal agents with a reduced potential for clinically significant interactions.
References
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Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC - NIH. (n.d.). Retrieved from [Link]
-
Role of itraconazole metabolites in CYP3A4 inhibition - PubMed - NIH. (2004, October 15). Retrieved from [Link]
-
Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo - Ovid. (2007, May 9). Retrieved from [Link]
-
(PDF) Role of itraconazole metabolites in CYP3A4 inhibition - ResearchGate. (n.d.). Retrieved from [Link]
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IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed. (2010, May 15). Retrieved from [Link]
-
Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo - SciSpace. (n.d.). Retrieved from [Link]
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Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC. (n.d.). Retrieved from [Link]
-
role of itraconazole metabolites in cyp3a4 inhibition - Semantic Scholar. (n.d.). Retrieved from [Link]
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Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed - NIH. (2008, January 15). Retrieved from [Link]
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Decoding the selective chemical modulation of CYP3A4 - PMC - NIH. (2025, April 10). Retrieved from [Link]
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P-Glycoprotein-Mediated Transport of Itraconazole across the Blood-Brain Barrier | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved from [Link]
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Pharmacokinetic evaluation of oral itraconazole for antifungal prophylaxis in children. (n.d.). Retrieved from [Link]
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Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo. - Scholars@Duke. (n.d.). Retrieved from [Link]
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Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo - ResearchGate. (2025, August 6). Retrieved from [Link]
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Determination IC50 value for inhibition of CYP3A4-mediated metabolism... - ResearchGate. (n.d.). Retrieved from [Link]
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The In Vitro Evaluation of Ketoconazole and its Alternative Clinical CYP3A4/5 Inhibitors (Ritonavir, Clarithromycin. (n.d.). Retrieved from [Link]
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Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA. (2023, June 5). Retrieved from [Link]
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A Review of CYP3A Drug-Drug Interaction Studies: Practical Guidelines for Patients Using Targeted Oral Anticancer Drugs - Frontiers. (2021, August 29). Retrieved from [Link]
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Itraconazole, a potent inhibitor of P-glycoprotein, moderately increases plasma concentrations of oral morphine - PubMed. (2008, November 15). Retrieved from [Link]
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Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches - RSC Publishing. (2018, October 10). Retrieved from [Link]
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Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (n.d.). Retrieved from [Link]
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Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions - Regulations.gov. (n.d.). Retrieved from [Link]
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Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed - NIH. (2006, April 15). Retrieved from [Link]
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[PDF] Making sense of itraconazole pharmacokinetics. - Semantic Scholar. (n.d.). Retrieved from [Link]
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Accurate Prediction of Dose-Dependent CYP3A4 Inhibition by Itraconazole and Its Metabolites From In Vitro In - SciSpace. (n.d.). Retrieved from [Link]
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Population Pharmacokinetic Modeling of Itraconazole and Hydroxyitraconazole for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States - PMC. (n.d.). Retrieved from [Link]
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Distinction between drug-drug interactions mediated by CYP3A4 and CYP3A5 during pharmacokinetic - Utrecht University Student Theses Repository Home. (2024, April 12). Retrieved from [Link]
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The different effects of itraconazole on the pharmacokinetics of fexofenadine enantiomers. (2008, February 20). Retrieved from [Link]
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Pharmacokinetic results of itraconazole and hydroxyitraconazole levels... - ResearchGate. (n.d.). Retrieved from [Link]
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Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC. (n.d.). Retrieved from [Link]
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Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro - PubMed. (2000, March 15). Retrieved from [Link]
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Cytochrome P450 : in vitro methods and protocols - National Library of Medicine Institution. (n.d.). Retrieved from [Link]
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Cytochrome P450 Inhibition assay - Evotec. (n.d.). Retrieved from [Link]
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Itraconazole (ITZ) and hydroxyitraconazole (OH‐ITZ) physiologically‐based pharmacokinetic (PBPK) model development and verification process. ADAM, advanced dissolution, absorption, and metabolism; CL, clearance; CYP3A, cytochrome P450 3A; DDI, drug–drug interaction - ResearchGate. (n.d.). Retrieved from [Link]
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A Researcher's Guide to Linearity and Range Assessment for ND-ITZ Calibration Curves
An In-Depth Comparison of Regression Models for Robust Bioanalysis
In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the accurate quantification of N-desmethyl-itraconazole (ND-ITZ), the primary active metabolite of the antifungal agent itraconazole, is paramount.[1] Given the significant inter-patient variability in drug metabolism, a rigorously validated bioanalytical method is essential for making informed clinical decisions.[1] The cornerstone of such a method is a reliable calibration curve, and its linearity and range are the most critical parameters dictating the quality of the quantitative data.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth look at the principles and practices for establishing and validating the linearity and range of an ND-ITZ calibration curve. Moving beyond a simple procedural checklist, this document delves into the causal logic behind experimental choices, compares common regression models, and offers a framework for ensuring the scientific integrity of your results, grounded in international regulatory standards.[2][3][4]
The Analytical Foundation: Crafting the Calibration Curve
A bioanalytical method is a comprehensive set of procedures for measuring analyte concentrations in biological samples.[2] Its full validation is crucial to demonstrate its suitability for the intended purpose.[3] For chromatographic methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the gold standard for small molecule quantification, this process involves a series of specific validation elements, including the calibration curve and its operational range.[5][6]
The process begins with the preparation of calibration standards by spiking a blank biological matrix (e.g., human plasma) with known concentrations of a certified ND-ITZ reference standard.[2] A suitable internal standard (IS), typically a stable isotope-labeled version of the analyte (e.g., ND-ITZ-d5), is added to all standards, quality control (QC) samples, and study samples to account for variability during sample processing and analysis.[2]
Experimental Protocol: Preparation of Calibration Standards
-
Primary Stock Solution Preparation: Accurately weigh a certified reference standard of ND-ITZ and dissolve it in a suitable organic solvent (e.g., methanol) to create a high-concentration primary stock solution (e.g., 1 mg/mL). A separate stock solution should be prepared for QCs to ensure an independent assessment of accuracy.[2]
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with the appropriate solvent to create a series of working standard solutions that will cover the anticipated analytical range.
-
Spiking into Matrix: Spike a predetermined volume of blank, screened biological matrix with the working standard solutions to create a set of at least six to eight non-zero calibration standards.[7] The final concentration of the organic solvent should be kept to a minimum (typically <5%) to avoid matrix effects.
-
Sample Extraction: Process the calibration standards alongside a matrix blank (no analyte, no IS) and a zero standard (matrix with IS only) using an established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[7]
-
LC-MS/MS Analysis: Inject the extracted samples into the LC-MS/MS system. The instrument response (typically the peak area ratio of the analyte to the internal standard) is plotted against the nominal concentration of the standards.
Core Analysis: Assessing Linearity and Defining the Range
Linearity defines the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[8] The range of the assay is the interval between the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), where the method has been demonstrated to be accurate, precise, and linear.[6][9]
The Challenge of Heteroscedasticity in Bioanalysis
In an ideal scenario, plotting the instrument response versus concentration would yield a perfectly straight line that passes through the origin (y = mx). However, in practice, bioanalytical data, particularly from LC-MS/MS, often exhibits heteroscedasticity. This means the variance of the data points is not constant across the concentration range; specifically, the absolute error increases with concentration.
An unweighted linear regression model gives equal importance to every data point. When heteroscedasticity is present, the high-concentration standards, with their larger absolute variance, disproportionately influence the regression line. This can lead to significant inaccuracies, especially at the lower end of the curve, potentially compromising the LLOQ.[10][11]
A Comparison of Regression Models: The Power of Weighting
To counteract heteroscedasticity, weighted linear regression (WLR) is employed. This approach gives less weight to the data points with higher variance (high concentrations), thereby providing a better fit at the lower concentrations.[11] The most common weighting factors in bioanalysis are 1/x and 1/x².[10][12]
-
No Weighting (1/x⁰): Assumes constant variance (homoscedasticity). Rarely appropriate for wide-range bioanalytical methods.
-
1/x Weighting: Assumes the variance is proportional to the concentration.
-
1/x² Weighting: Assumes the standard deviation is proportional to the concentration. This is frequently the most appropriate model for bioanalytical LC-MS/MS assays.[10][12]
The choice of the best weighting factor is critical and should be justified. The goal is to select the simplest model that minimizes the sum of the absolute percentage relative errors (%RE) across the range.[13]
| Parameter | Unweighted (1/x⁰) | Weighted (1/x²) | Rationale & Expert Insight |
| Model Assumption | Constant variance (homoscedasticity) | Variance increases with concentration | LC-MS/MS data is inherently heteroscedastic. The 1/x² model best reflects the reality that relative standard deviation (%RSD) is more constant across the range than absolute standard deviation.[10] |
| Accuracy at LLOQ | Often poor; significant positive or negative bias. | Significantly improved; bias is minimized. | Unweighted models are skewed by high-concentration points. A 1/x² weighting forces the regression line closer to the low-concentration standards, ensuring accuracy where it is most critical.[12] |
| Back-Calculated Accuracy | May fail acceptance criteria (±15-20%) at the low end. | Consistently meets acceptance criteria across the range. | The primary measure of a good fit is the accuracy of the back-calculated concentrations of the standards.[7] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | Caution: A high r² value is necessary but not sufficient to prove linearity. It can be misleadingly high even with a poor weighting model. Do not rely on r² alone. |
Regulatory Acceptance Criteria for Calibration Curves According to the harmonized ICH M10 and FDA guidelines, a calibration curve is acceptable if:
-
At least 75% of the non-zero calibration standards are within ±15% of their nominal values.[7]
-
The standard at the LLOQ is within ±20% of its nominal value.[7]
-
A minimum of six non-zero standard levels must meet these criteria for the run to be accepted.[7]
Visualizing the Validation Workflow
The process of constructing and validating a calibration curve follows a logical sequence, from initial preparation to the final assessment of linearity and range.
Caption: Workflow for Calibration Curve Preparation, Analysis, and Evaluation.
Conclusion
The robust validation of linearity and range is a non-negotiable component of bioanalytical method development for ND-ITZ. While visual inspection and the correlation coefficient (r²) provide initial indicators, they are insufficient for confirming the suitability of a calibration model. A thorough assessment requires a comparative analysis of different regression models, with a focus on the back-calculated accuracy of the standards across the entire proposed range. For LC-MS/MS applications, a weighted linear regression, most commonly using a 1/x² factor, is typically necessary to overcome the inherent heteroscedasticity of the data and ensure accuracy at the lowest concentrations. By adhering to the principles and regulatory criteria outlined in this guide, researchers can establish a trustworthy and defensible method for the quantification of ND-ITZ, leading to high-quality data that can confidently support drug development and clinical research programs.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10.
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U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
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U.S. Food and Drug Administration (FDA). (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
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Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available.
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ProPharma. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis.
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Vetter Pharma. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
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U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
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Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance.
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Lestner, J., & Hope, W. W. (2005). Clinical pharmacokinetic monitoring of itraconazole is warranted in only a subset of patients. Therapeutic Drug Monitoring, 27(3), 282-287.
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Gu, H., Liu, G., & Wang, J. (2014). Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays and impacts of using incorrect weighting factors on curve stability, data quality, and assay performance. Analytical Chemistry, 86(18), 8959-8966.
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Gu, H., et al. (2014). Selecting the Correct Weighting Factors for Linear and Quadratic Calibration Curves with Least-Squares Regression Algorithm in Bioanalytical LC–MS/MS Assays. ACS Publications.
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Le, A. N. T., et al. (2020). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. PLOS ONE, 15(10), e0241323.
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ResearchGate. (2025). What are the practical explanations for using weighting factors in the response variable "y" (e.g., 1/y or 1/y^2) in bioanalytical method validation?
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Templeton, I. E., et al. (2008). Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo. Clinical Pharmacology & Therapeutics, 83(1), 77-85.
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Chromatography Forum. (2006). 1/x vs. 1/x2 weighting.
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Dolan, J. W. (2020). Calibration Curves, Part V: Curve Weighting. LCGC International.
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U.S. Food and Drug Administration (FDA). (2013). Draft Guidance on Bioanalytical Method Validation.
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van der Elst, K. C. M., et al. (2023). Repurposing antifungals: population pharmacokinetics of itraconazole and hydroxy-itraconazole following administration of a nanocrystal formulation. Journal of Antimicrobial Chemotherapy, 78(5), 1339-1347.
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Shajani, Z., et al. (2021). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Journal of Applied Laboratory Medicine, 6(4), 1030-1043.
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ResearchGate. (2025). Calibration curves, linearity, and sensitivity of the LC-MS/MS assay.
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Jaćević, V., et al. (2023). Development and validation of a bioanalytical method for the quantitation of itraconazole and its metabolite hydroxyl-itraconazole in plasma: application to human pharmacokinetic study. ResearchGate.
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American Association for Clinical Chemistry (AACC). (2018). Calibration Strategies for Clinical LC-MS Assays.
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University of Washington, Department of Chemistry. LC-MS/MS Quantitative Assays.
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Publish Comparison Guide: N-Desalkyl Itraconazole Reference Material Purity Verification
Executive Summary: The Hidden Variable in Antifungal TDM
In the therapeutic drug monitoring (TDM) of Itraconazole, the focus has traditionally been on the parent drug and its major metabolite, Hydroxyitraconazole. However, N-Desalkyl Itraconazole (ND-ITZ, CAS 89848-41-9) has emerged as a critical analyte.[1] It is not only a metabolite but a potent CYP3A4 inhibitor—potentially exceeding the potency of the parent drug [1, 2].
The accuracy of pharmacokinetic (PK) studies and bioequivalence trials hinges on the purity of the reference material used. A common pitfall in current research is the reliance on "Research Grade" standards characterized solely by HPLC Area%. This guide objectively compares the performance of High-Purity Certified Reference Materials (CRMs) (verified via qNMR) against standard Research Grade Alternatives , demonstrating why the latter introduces significant clinical risk through quantitative bias.
Technical Deep Dive: The Molecule and the Challenge
N-Desalkyl Itraconazole (also referred to as ND-ITZ) is formed via the metabolic oxidation of Itraconazole, primarily mediated by CYP3A4.[1][2][3][4][5][6] Unlike simple impurities, ND-ITZ is bioactive.[1]
-
Chemical Complexity: ND-ITZ possesses multiple chiral centers and a complex triazole-dioxolane structure prone to stereochemical degradation.[1]
-
The Analytical Gap: Standard HPLC-UV methods often fail to detect inorganic salts, residual water, or non-chromophoric impurities introduced during synthesis. This leads to "purity inflation"—where a material looks 99% pure by HPLC but is only 85% pure by mass.
Comparative Analysis: CRM vs. Research Grade Alternatives
The following table contrasts the performance metrics of a qNMR-verified CRM against typical commercial alternatives.
| Feature | High-Purity CRM (Recommended) | Alternative: Research Grade Standard | Impact on Data |
| Purity Assignment | qNMR (Primary Ratio Method) + Mass Balance | HPLC Area% (Secondary Method) | qNMR provides absolute quantification; HPLC Area% ignores non-UV active impurities.[1] |
| Traceability | Traceable to SI Units via NIST/BIPM internal standards. | Traceable only to the manufacturer's internal lot. | Lack of traceability leads to inter-lab variability. |
| Uncertainty Budget | Defined (e.g., 98.5% ± 0.4%). | Undefined or Generic (e.g., " >95%"). | Without uncertainty, statistical validity of bioequivalence is compromised. |
| Risk of Bias | Low. Accounts for water/solvents. | High. Can overestimate purity by 5–15%.[1] | Clinical Risk: Overestimated standard purity leads to overestimation of patient plasma levels [3]. |
Experimental Protocols: Self-Validating Purity Verification
To ensure scientific integrity, we utilize a dual-validation workflow: Quantitative NMR (qNMR) for absolute purity assignment and LC-MS/MS for specificity and impurity profiling.[1]
Protocol A: Absolute Purity by 1H-qNMR
This protocol serves as the primary reference method, eliminating the need for an identical standard.
Reagents:
-
Solvent: DMSO-d6 (99.9% D) to ensure solubility of the triazole core.[1]
-
Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable to NIST SRM).[1] Criteria: Non-hygroscopic, distinct chemical shift.
Procedure:
-
Weighing: Accurately weigh 10–15 mg of N-Desalkyl Itraconazole and 5–10 mg of Internal Standard into a clean vial using a microbalance (readability 0.001 mg).
-
Dissolution: Dissolve in 600 µL DMSO-d6. Ensure complete dissolution (sonicate if necessary, but monitor temperature to prevent degradation).
-
Acquisition:
-
Processing: Phase and baseline correct manually. Integrate the specific signal for ND-ITZ (typically the triazole protons or the dioxolane methine) and the IS signal.
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
Protocol B: Impurity Profiling by LC-MS/MS
This protocol confirms identity and detects organic impurities that might co-resonate in NMR.[1]
Instrument: UHPLC coupled to Triple Quadrupole MS. Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm). Mobile Phase:
-
A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.[7]
-
0.5–3.0 min: Ramp to 95% B[7]
-
3.0–3.5 min: Hold 95% B
-
3.5–4.0 min: Re-equilibrate 40% B Detection: MRM Mode.
-
Precursor Ion: 650.1 (approx, dependent on protonation state).
-
Transitions: Optimize for specific fragments (e.g., loss of triazolone moiety).
Visualization of Workflows & Pathways
Diagram 1: Itraconazole Metabolic Pathway & Reference Material Role
Caption: CYP3A4-mediated metabolism of Itraconazole showing the formation of the bioactive N-Desalkyl metabolite.[1][2][8]
[1]
Diagram 2: Purity Verification Workflow (CRM vs. Alternative)
Caption: Comparison of the rigorous CRM verification process versus the high-risk 'Area%' approach.
References
-
Isoherranen, N., et al. (2004).[8] "Role of Itraconazole Metabolites in CYP3A4 Inhibition." Drug Metabolism and Disposition. Available at: [Link]
-
Templeton, I., et al. (2008).[8] "Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo."[2][3] Clinical Pharmacology & Therapeutics. Available at: [Link]
-
Kim, K.A., et al. (2016). "Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma."[1][2][4] Journal of Chromatography B. Available at: [Link]
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Safety Operating Guide
Navigating the Handling of N-Desalkyl Itraconazole: A Comprehensive Guide to Personal Protective Equipment and Safety Protocols
For researchers, scientists, and drug development professionals, the integrity of the work is intrinsically linked to the safety of the laboratory environment. When handling active pharmaceutical ingredients (APIs) and their metabolites, such as N-Desalkyl itraconazole, a thorough understanding and implementation of safety protocols are paramount. This guide provides essential, immediate safety and logistical information for handling N-Desalkyl itraconazole, with a focus on personal protective equipment (PPE), operational plans, and disposal procedures.
N-Desalkyl itraconazole is a primary metabolite of the broad-spectrum antifungal agent, itraconazole.[1][2] While specific toxicological data for N-Desalkyl itraconazole is not as readily available as for its parent compound, it is prudent to handle it with the same level of caution as itraconazole, which is known to be harmful if swallowed and can cause skin and eye irritation.[3][4][5] This guide is built on the principle of minimizing exposure through a multi-faceted approach encompassing engineering controls, administrative controls, and, critically, the correct use of personal protective equipment.
Hazard Identification and Risk Assessment: The Foundation of Safe Handling
Before any handling of N-Desalkyl itraconazole, a comprehensive risk assessment must be conducted. This involves identifying the potential hazards and evaluating the risks associated with the planned procedures.
Known Hazards of the Parent Compound (Itraconazole):
| Hazard | Description |
| Acute Oral Toxicity | Harmful if swallowed.[4][5] |
| Skin Irritation | Causes skin irritation.[4][5] |
| Eye Irritation | Causes serious eye irritation.[4][5] |
| Respiratory Irritation | May cause respiratory irritation.[4] |
Given that N-Desalkyl itraconazole is a direct metabolite, it is reasonable to assume a similar hazard profile. Therefore, all handling procedures should be designed to prevent ingestion, skin contact, eye contact, and inhalation of the compound.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection and proper use of PPE are critical for minimizing direct contact with N-Desalkyl itraconazole. The following PPE is mandatory for all personnel handling this compound.
Core PPE Requirements:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling small quantities in a laboratory setting. For prolonged handling or in case of a spill, double-gloving is recommended. Gloves should be inspected for any signs of degradation or puncture before use and changed regularly.
-
Eye Protection: Chemical safety goggles or a face shield that provides a seal around the eyes are mandatory to protect against splashes and airborne particles.[3][6] Standard safety glasses do not offer sufficient protection.
-
Lab Coat: A clean, buttoned lab coat, preferably one that is chemical-resistant, should be worn at all times. This should be removed before leaving the laboratory.
-
Respiratory Protection: When handling the powdered form of N-Desalkyl itraconazole or when there is a risk of aerosol generation, a properly fitted respirator is required. An N95 respirator may be sufficient for low-dust situations, but for procedures with a higher potential for aerosolization, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[6]
Enhanced PPE for High-Risk Procedures:
For large-scale operations, or when the risk of exposure is significantly increased, additional PPE may be necessary, including:
-
Chemical-resistant coveralls or an apron. [7]
-
Shoe covers.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan ensures that all personnel are aware of the correct procedures for handling N-Desalkyl itraconazole, from preparation to disposal.
Preparation and Handling:
-
Designated Area: All work with N-Desalkyl itraconazole should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation exposure.[8]
-
Donning PPE: Before entering the designated handling area, all required PPE must be donned in the correct order.
-
Weighing and Aliquoting: When weighing the powdered compound, use a balance inside a chemical fume hood or a containment enclosure to prevent the dispersal of dust. Use appropriate tools (e.g., spatulas) to handle the powder and avoid creating dust clouds.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Ensure that the container is properly labeled with the compound name, concentration, date, and hazard symbols.
Decontamination and Doffing PPE:
-
Decontamination: After handling is complete, all surfaces and equipment must be decontaminated. A suitable cleaning agent should be used, followed by a rinse with an appropriate solvent.
-
Doffing PPE: The removal of PPE is a critical step to prevent self-contamination. Follow a specific doffing sequence to minimize exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
